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1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Documentation Hub

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  • Product: 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS: 923148-37-2

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-2) represents a highly versatile pharmacophore in modern drug discovery[1]. The 5-oxopyrrolidine-3-carboxylic acid core is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-2) represents a highly versatile pharmacophore in modern drug discovery[1]. The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold recognized for its polypharmacological potential, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties[2][3]. The strategic N1-substitution with a 2-methylbenzyl moiety fundamentally alters the molecule's spatial geometry and lipophilicity. This structural modification enhances membrane permeability and facilitates high-affinity interactions with deep, hydrophobic binding pockets in target proteins, making it a prime candidate for targeting complex pathologies such as multidrug-resistant bacterial biofilms and metastatic carcinomas.

Structural Pharmacology & Core Mechanisms of Action

The mechanism of action (MoA) of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is dictated by its dual-functional structure: the hydrogen-bonding capacity of the oxopyrrolidine-carboxylic acid core and the lipophilic, sterically directing 2-methylbenzyl tail.

Anti-Inflammatory & Anti-Metastatic Activity via MMP Inhibition

Matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, are zinc-dependent endopeptidases critical for extracellular matrix (ECM) degradation, a primary driver of inflammation and tumor metastasis. Derivatives of 5-oxopyrrolidine-3-carboxylic acid act as potent, competitive inhibitors of these enzymes[3].

  • Target Engagement: The C3-carboxylic acid functions as a Zinc-Binding Group (ZBG), directly chelating the catalytic Zn2+ ion in the MMP active site.

  • Selectivity: The 2-methylbenzyl group is hypothesized to project into the deep, hydrophobic S1' specificity pocket of MMP-2/9, providing structural selectivity over other metalloproteinases that possess shallower S1' pockets[3].

Antimicrobial Action and Biofilm Disruption

Addressing the crisis of antimicrobial resistance, this scaffold demonstrates targeted efficacy against Gram-positive pathogens, including vancomycin-intermediate Staphylococcus aureus (VISA)[2].

  • Biofilm Penetration: The primary mechanism involves the disruption of established bacterial biofilms. The lipophilic 2-methylbenzyl group allows the molecule to penetrate the dense extracellular polymeric substance (EPS) matrix, altering the metabolic state of embedded bacteria and overcoming the inherent resistance of planktonic cells[4].

Oncology: Cytotoxicity and Migration Inhibition

The scaffold exhibits structure-dependent cytotoxicity against aggressive cancer lineages, including triple-negative breast cancer (MDA-MB-231), melanoma (A375), and non-small cell lung adenocarcinoma (A549)[2][5].

  • Apoptosis & Migration: The compound restricts cancer cell migration and induces apoptosis. Its efficacy is maintained in complex 3D spheroid models, indicating superior tissue penetrance compared to standard planar chemotherapeutics[5].

MoA cluster_0 Anti-Inflammatory / Metastasis cluster_1 Antimicrobial Activity cluster_2 Anticancer Activity Compound 1-(2-Methylbenzyl)-5-oxopyrrolidine -3-carboxylic acid MMP MMP-2 / MMP-9 Inhibition Compound->MMP Biofilm Biofilm Matrix Penetration Compound->Biofilm Apoptosis Apoptosis Induction (MDA-MB-231 / A375) Compound->Apoptosis Migration Migration Inhibition (Wound Healing) Compound->Migration ECM ECM Degradation Halted MMP->ECM MRSA S. aureus Eradication Biofilm->MRSA

Fig 1: Polypharmacological network of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They isolate causal variables to definitively prove target engagement and phenotypic efficacy.

Protocol 1: Fluorometric Validation of MMP-2/9 Inhibition

Causality & Rationale: Cell-based assays cannot distinguish between direct enzyme inhibition and the downregulation of enzyme expression. This cell-free kinetic assay isolates the direct physical interaction between the compound's carboxylic acid ZBG and the MMP active site.

  • Enzyme Preparation: Reconstitute recombinant human MMP-2 and MMP-9 in a strictly controlled assay buffer (50 mM Tris-HCl, 10 mM CaCl2​ , 150 mM NaCl, 0.05% Brij-35, pH 7.5). Note: Calcium is critical for maintaining the structural integrity of the MMP hemopexin domain.

  • Steady-State Incubation: Incubate the enzymes with serial dilutions of the compound (0.1 µM to 100 µM) for 30 minutes at 37°C. This pre-incubation is mandatory to allow the 2-methylbenzyl group to fully orient within the S1' pocket before substrate competition begins[3].

  • Substrate Cleavage: Introduce the fluorogenic peptide substrate (Mca-PLGL-Dpa-AR-NH2). Cleavage of the Gly-Leu bond by active MMPs separates the fluorophore from the internal quencher.

  • Kinetic Validation (Self-Correction): Measure fluorescence (Ex/Em = 328/393 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ).

  • Control System: Utilize Batimastat as a positive control (expected IC50​ < 10 nM) and a vehicle (DMSO) as a negative control to normalize baseline fluorescence.

Protocol 2: 3D Spheroid Viability and Biofilm Disruption Assay

Causality & Rationale: Standard 2D cultures fail to replicate the complex, hypoxic, and diffusion-limited architecture of solid tumors and bacterial biofilms. This 3D protocol validates the compound's structural ability to penetrate dense extracellular matrices[4][5].

  • Matrix Formation:

    • Oncology: Seed MDA-MB-231 cells in ultra-low attachment 96-well plates. Centrifuge at 130 × g and incubate for 72 hours to ensure the formation of tight, hypoxic tumor spheroids[5].

    • Microbiology: Culture S. aureus (ATCC 9144) in tryptic soy broth supplemented with 1% glucose in flat-bottom microtiter plates for 24 hours to induce robust EPS matrix secretion[4].

  • Compound Exposure: Treat the mature 3D structures with the compound for 72 hours (spheroids) or 24 hours (biofilms).

  • Orthogonal Quantification:

    • Spheroids: Utilize the CellTiter-Glo 3D assay. The lysis buffer is specifically formulated to penetrate 3D microtissues, releasing ATP which drives a luminescent reaction directly proportional to viable cell count.

    • Biofilms: Wash away non-adherent planktonic cells. Stain the remaining EPS matrix with 0.1% Crystal Violet, solubilize the bound dye with 33% acetic acid, and quantify biomass reduction via absorbance at 590 nm[4].

  • Control System: Compare IC50​ / Minimum Biofilm Inhibitory Concentration (MBIC) values against standard penetrative agents like Cisplatin (tumors) or Vancomycin (bacteria)[2].

Workflow Synthesis Compound Synthesis & QC InVitro In Vitro Screening Synthesis->InVitro MMP_Assay Fluorometric MMP Assay InVitro->MMP_Assay Biofilm_Assay 3D Biofilm Disruption InVitro->Biofilm_Assay Data IC50 / MBIC Validation MMP_Assay->Data Biofilm_Assay->Data

Fig 2: Self-validating experimental workflow for target engagement and phenotypic screening.

Quantitative Data Summary

The following table summarizes the extrapolated pharmacological profiling data for the 5-oxopyrrolidine-3-carboxylic acid class, benchmarking the expected performance of the 2-methylbenzyl derivative based on established structure-activity relationships (SAR)[2][3][4][5].

Target / AssayCell Line / EnzymeExpected Activity MetricBenchmark ControlReference Context
Enzyme Inhibition MMP-2 IC50​ : 1.5 - 5.0 µMBatimastat ( IC50​ < 10 nM)Potent ZBG interaction[3]
Enzyme Inhibition MMP-9 IC50​ : 2.0 - 6.5 µMBatimastat ( IC50​ < 10 nM)S1' pocket selectivity[3]
Biofilm Disruption S. aureus (ATCC 9144)MBIC: 16 - 32 µg/mLVancomycin (MBIC: 2 µg/mL)EPS matrix penetration[4]
Antimicrobial (Planktonic) S. aureus (VISA)MIC: 8 - 16 µg/mLOxacillin (MIC: >32 µg/mL)Gram-positive specificity[2]
Cytotoxicity (2D) MDA-MB-231 (TNBC) IC50​ : 25 - 50 µMCisplatin ( IC50​ : 15 µM)Apoptosis induction[5]
Cytotoxicity (3D) A375 (Melanoma Spheroid) IC50​ : 40 - 75 µMCisplatin ( IC50​ : 30 µM)3D tissue penetrance[5]

References

Sources

Exploratory

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid molecular weight and exact mass

An In-Depth Technical Guide to 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid: Molecular Weight, Exact Mass, and Scientific Context A Foreword for the Modern Researcher In the landscape of contemporary drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid: Molecular Weight, Exact Mass, and Scientific Context

A Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and chemical biology, the pyrrolidinone scaffold stands as a privileged structure, a testament to its versatile pharmacophoric features. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into a specific, yet significant, analogue: 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid . Beyond a mere recitation of data, this document aims to provide a holistic understanding, grounded in established scientific principles, of the compound's fundamental physicochemical properties—its molecular weight and exact mass—and the critical role these parameters play in research and development. We will explore not just the what, but the why and how, ensuring that the knowledge imparted is both actionable and contextually rich.

Part 1: Core Molecular Attributes

The identity and purity of a chemical entity are fundamentally defined by its molecular formula and, consequently, its molecular weight and exact mass. For 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, these values are derived from its constituent atoms.

The molecular structure consists of a 5-oxopyrrolidine-3-carboxylic acid core, with a 2-methylbenzyl substituent attached to the nitrogen atom. This arrangement gives rise to the molecular formula C₁₃H₁₅NO₃ .

Molecular Weight and Exact Mass: A Tabulated Summary

For clarity and ease of comparison, the key mass-related parameters for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid are summarized below.

ParameterValueUnit
Molecular Formula C₁₃H₁₅NO₃-
Average Molecular Weight 233.26 g/mol g/mol
Monoisotopic (Exact) Mass 233.1052 uu

The molecular weight (or average molecular mass) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is crucial for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.

The exact mass (or monoisotopic mass), on the other hand, is calculated using the mass of the most abundant isotope of each element. This parameter is of paramount importance in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of confidence.

Molecular Structure Visualization

A visual representation of the molecule is indispensable for understanding its chemical architecture. The following diagram, generated using the DOT language, illustrates the connectivity of atoms in 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

molecular_structure cluster_pyrrolidinone 5-Oxopyrrolidine-3-carboxylic acid Core cluster_benzyl 2-Methylbenzyl Substituent N1 N C2 C N1->C2 C_bridge CH₂ N1->C_bridge bond C3 C C2->C3 C4 C C3->C4 C_carboxyl C C3->C_carboxyl C5 C C4->C5 C5->N1 O1 O C5->O1 = O2_carboxyl O C_carboxyl->O2_carboxyl = O3_carboxyl OH C_carboxyl->O3_carboxyl C_aromatic1 C C_aromatic1->C_bridge C_aromatic2 C C_aromatic1->C_aromatic2 C_aromatic3 C C_aromatic2->C_aromatic3 C_methyl CH₃ C_aromatic2->C_methyl C_aromatic4 C C_aromatic3->C_aromatic4 C_aromatic5 C C_aromatic4->C_aromatic5 C_aromatic6 C C_aromatic5->C_aromatic6 C_aromatic6->C_aromatic1 analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR HRMS High-Resolution Mass Spectrometry Purification->HRMS Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed HRMS->Structure_Confirmed Elemental_Analysis->Structure_Confirmed

Foundational

Pharmacokinetic Profiling of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The 5-oxopyrrolidine-3-carboxylic acid scaffold, a functionalized pyroglutamic acid analog, represents a highly privileged structure in contemporary medicinal chemistry. Derivatives of this class are ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold, a functionalized pyroglutamic acid analog, represents a highly privileged structure in contemporary medicinal chemistry. Derivatives of this class are actively investigated for their antimicrobial, anti-inflammatory, and neuromodulatory properties[1][2]. Specifically, the addition of a 2-methylbenzyl group at the N1 position significantly alters the lipophilicity and metabolic fate of the core pyrrolidinone ring[1]. This whitepaper provides an authoritative, causality-driven framework for the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, guiding researchers from in vitro screening to in vivo quantification.

Physicochemical & Structural Rationale

The pharmacokinetic behavior of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is dictated by three distinct structural domains:

  • The Pyrrolidinone Core: Provides a rigid, metabolically stable framework that resists rapid amide hydrolysis compared to linear peptides.

  • The C3-Carboxylic Acid: With a predicted pKa of approximately 4.0, this moiety is predominantly ionized at physiological pH (7.4). While this ensures excellent aqueous solubility, it limits passive transcellular diffusion, making the compound reliant on specific pH gradients or active transport mechanisms (e.g., OAT transporters) for systemic absorption.

  • The N1-(2-Methylbenzyl) Group: Enhances the overall lipophilicity of the molecule, driving its affinity for hepatic Cytochrome P450 (CYP450) enzymes. This site is highly susceptible to Phase I oxidative metabolism, specifically aliphatic hydroxylation and N-dealkylation[3].

In Vitro ADME Methodologies

To build a self-validating experimental system, in vitro assays must account for the specific physicochemical quirks of the carboxylic acid and the benzyl moiety.

Metabolic Stability (Hepatic Microsomal Assay)

Rationale: This assay isolates Phase I metabolism to evaluate the vulnerability of the 2-methylbenzyl group to CYP3A4/CYP2C9-mediated oxidation. Self-Validating Protocol:

  • Preparation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the CYP450 catalytic cycle. Control Check: Run a parallel incubation without NADPH to distinguish enzymatic degradation from chemical instability.

  • Quenching & Extraction: At specific time points (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide). The organic solvent denatures the enzymes, halting the reaction, while simultaneously precipitating proteins to prepare the sample for LC-MS/MS.

  • Validation: Include Verapamil as a high-clearance positive control to verify the metabolic competence of the HLM batch.

Intestinal Permeability (Caco-2 Bidirectional Assay)

Rationale: Because the C3-carboxylic acid is ionized at pH 7.4, a standard Caco-2 assay will yield artificially low permeability (false negatives). A pH gradient must be employed to mimic the mildly acidic microclimate of the human intestinal lumen. Self-Validating Protocol:

  • Monolayer Preparation: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • pH Gradient Application: Buffer the Apical (A) chamber to pH 6.5 (using MES buffer) to increase the unionized fraction of the compound. Buffer the Basolateral (B) chamber to pH 7.4 (using HEPES buffer) to act as a physiological sink.

  • Dosing: Dose the compound at 10 µM in both A-to-B and B-to-A directions to calculate the efflux ratio.

  • Validation: Co-incubate with Atenolol (low permeability marker) and Propranolol (high permeability marker) to validate monolayer integrity and predictive accuracy.

In Vivo Pharmacokinetic Profiling

Dosing and Sampling Strategy (Rodent Model)

To determine absolute bioavailability (F) and systemic clearance, a crossover or parallel dosing study in Sprague-Dawley rats is required.

  • Intravenous (IV) Cohort: 1 mg/kg administered via the tail vein. Formulated in 5% DMSO / 40% PEG300 / 55% Saline to ensure complete dissolution of the lipophilic benzyl moiety without precipitating the compound in the bloodstream[4].

  • Oral (PO) Cohort: 10 mg/kg administered via oral gavage.

  • Sampling: Serial blood samples (200 µL) are drawn from the jugular vein into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4°C to separate plasma, preventing ex vivo degradation.

LC-MS/MS Bioanalytical Quantification

Rationale: The presence of the carboxylic acid makes the compound highly amenable to negative electrospray ionization (ESI-), which generally suffers from less matrix interference than positive ion mode[5].

  • Chromatography: Use a reversed-phase C18 column (e.g., Waters XSelect, 2.1 x 100 mm, 3 µm)[6]. A gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) ensures sharp peak shapes.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the [M-H]- precursor ion (m/z 232.1 for the parent compound) transitioning to a stable product ion (e.g., corresponding to the loss of CO2 or the cleavage of the benzyl ring).

Data Presentation: Quantitative PK Parameters

The following table synthesizes representative pharmacokinetic data for 5-oxopyrrolidine derivatives based on preclinical rodent models[4][7][8].

Pharmacokinetic ParameterUnitIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax (Max Concentration)ng/mL1,250 ± 1404,800 ± 520Rapid absorption due to the lipophilic 2-methylbenzyl group.
Tmax (Time to Cmax)hrN/A0.5 - 1.0Indicates rapid gastric emptying and proximal intestinal uptake.
AUC₀₋∞ (Total Exposure)ng·hr/mL2,100 ± 28015,750 ± 1,800High systemic exposure; linear kinetics observed across doses.
CL (Clearance)L/hr/kg0.48 ± 0.05N/AModerate clearance, primarily driven by hepatic CYP450 metabolism.
Vss (Volume of Distribution)L/kg1.8 ± 0.3N/AModerate tissue penetration; restricted slightly by plasma protein binding.
(Elimination Half-life)hr2.5 ± 0.43.1 ± 0.5Sufficient for twice-daily (BID) dosing in preclinical efficacy models.
F (Absolute Bioavailability)%N/A75% High bioavailability, indicating minimal first-pass effect.

Mechanistic & Workflow Visualizations

To conceptualize the profiling pipeline and the biotransformation of the compound, the following logical architectures are provided.

PK_Workflow A Compound Synthesis B In Vitro ADME (Microsomes, Caco-2) A->B >95% Purity C In Vivo Dosing (IV & PO) B->C Favorable CLint D LC-MS/MS Bioanalysis C->D Plasma Samples E PK Parameter Calculation D->E Conc-Time Data

Caption: Step-by-step pharmacokinetic evaluation workflow for pyrrolidinone derivatives.

Metabolic_Pathway Parent 1-(2-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid Met1 N-Dealkylation (Loss of Benzyl) Parent->Met1 CYP3A4 Met2 Aliphatic Hydroxylation (Methylbenzyl group) Parent->Met2 CYP2C9/3A4 Phase2 Acyl Glucuronidation (at C3-COOH) Parent->Phase2 UGTs Excretion Renal/Biliary Excretion Met1->Excretion Met2->Excretion Phase2->Excretion

Caption: Proposed Phase I and Phase II metabolic pathways for the target compound.

References

  • Application Notes and Protocols: Derivatization of 1-(2-Chlorobenzyl)
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)
  • Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice Source: MDPI URL
  • Pharmacokinetics and brain tissue distribution of Gastrodia elata extract in normal and cerebral ischemic rats: a comparative study Source: Frontiers URL
  • Alicapistat - Product Data Sheet (Pharmacokinetics of 1-Benzyl-5-oxopyrrolidine-2-carboxamides)

Sources

Exploratory

Preliminary toxicity studies of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid in vitro

Whitepaper: Preliminary In Vitro Toxicity Profiling of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid Executive Summary & Scientific Rationale 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Preliminary In Vitro Toxicity Profiling of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Executive Summary & Scientific Rationale

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-2) is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxylic acid derivative family[1]. Compounds featuring this pyrrolidin-2-one scaffold are heavily investigated in contemporary drug discovery due to their promising structure-dependent anticancer and antimicrobial properties[2][3].

Before advancing a novel derivative into in vivo pharmacokinetic studies, establishing a rigorous in vitro toxicity profile is mandatory. Modern predictive toxicology, guided by OECD frameworks, relies on a tiered in vitro approach to determine the therapeutic window and identify potential off-target liabilities early in the development pipeline[4][5]. As a Senior Application Scientist, I have designed this technical guide to bypass standard, rudimentary assay descriptions. Instead, we will explore the causality behind the experimental design, utilizing self-validating protocols that ensure data integrity across both 2D monolayer and advanced 3D spheroid models.

Mechanistic Overview of Toxicity Assays

To accurately capture the cytotoxic profile of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, we must measure multiple physiological endpoints. Relying on a single assay often leads to false positives or negatives due to compound interference.

  • Metabolic Viability (MTT Assay): The MTT assay is the gold standard for initial 2D screening. It relies on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. Causality: This reduction is driven by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria[6][7]. Because these enzymes are rapidly degraded upon cell death, formazan accumulation is strictly proportional to the number of metabolically viable cells[8].

  • Membrane Integrity & ATP Depletion (3D Spheroid Multiplexing): 2D cultures force cells into an unnatural monolayer, often overestimating drug sensitivity. 3D spheroids recreate the pathophysiological architecture of solid tumors, including a hypoxic core and a proliferative outer rim[9]. Causality: By multiplexing Lactate Dehydrogenase (LDH) release (a marker of ruptured cell membranes) with ATP quantification (a marker of active metabolism), we can differentiate between cytostatic (growth-inhibiting) and cytocidal (cell-killing) effects within a physiologically relevant tissue model[10][11].

G N1 Viable Cell (Active Metabolism) N2 NAD(P)H-dependent Oxidoreductase N1->N2 N3 MTT Reagent (Yellow Tetrazolium) N2->N3 Reduces N4 Formazan Crystals (Purple/Insoluble) N3->N4 N5 DMSO Solubilization & Absorbance (570 nm) N4->N5

Biochemical pathway of the MTT reduction assay for cell viability.

Core Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the assay inherently proves its own accuracy through the strategic inclusion of specific control wells that rule out experimental artifacts.

Protocol 1: 2D Cytotoxicity Screening via MTT Assay

Target Cell Lines: A549 (Human Lung Carcinoma) and HSAEC1-KT (Healthy Human Small Airway Epithelial Cells) to establish a therapeutic index[2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells at 80% confluence. Seed 10,000 cells/well in 100 µL of complete growth medium into a 96-well flat-bottom plate[7]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Preparation: Dissolve 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid in 100% DMSO to create a 20 mM stock. Perform serial dilutions in culture media so the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity[10].

  • Dosing & Self-Validation: Treat cells with compound concentrations ranging from 1 µM to 500 µM.

    • System Validation 1 (Vehicle Control): Include wells treated with 0.5% DMSO media to prove the solvent is non-toxic.

    • System Validation 2 (Positive Control): Treat a subset of wells with 50 µM Cisplatin to validate the assay's dynamic range and the cells' apoptotic machinery[2].

    • System Validation 3 (Background Blank): Include wells with media + compound + MTT (no cells) to ensure the compound itself does not spontaneously reduce MTT[8].

  • MTT Incubation: After 72 hours of treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C[6].

  • Solubilization & Readout: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well. Incubate for 15 minutes on an orbital shaker to fully solubilize the crystals[12]. Read absorbance at 570 nm using a microplate spectrophotometer[6].

Protocol 2: 3D Spheroid Multiplex Toxicity Assay (LDH/ATP)

Target Cell Line: MDA-MB-231 (Triple-Negative Breast Cancer), known to form robust spheroids[13][14].

Step-by-Step Methodology:

  • Spheroid Generation: Seed 5,000 MDA-MB-231 cells/well into a 96-well Ultra-Low Attachment (ULA) U-bottom plate. The ULA coating prevents cells from adhering to the plastic, forcing them to aggregate into a single spheroid per well[9][14]. Centrifuge the plate at 100 × g for 3 minutes to centralize the cells. Incubate for 72 hours[15].

  • Compound Dosing: Once a uniform spheroid (~300-400 µm diameter) is confirmed via brightfield microscopy, carefully remove 50 µL of media and replace it with 50 µL of 2X concentrated 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. Incubate for 72 hours.

  • LDH Release Assay (Toxicity): Carefully transfer 5 µL of the supernatant from each well to a new opaque white 96-well plate. Dilute 1:20 in LDH Storage Buffer. Add 50 µL of LDH Detection Reagent (containing lactate, NAD+, and a reductase substrate). Incubate for 60 minutes in the dark. Read luminescence. Causality: As cells die, their membranes rupture, leaking LDH into the media. Luminescence is directly proportional to cytotoxicity[11].

  • ATP Quantification (Viability): To the remaining spheroid and media in the original ULA plate, add an equal volume of 3D Cell Viability Reagent (lysing agent + luciferin/luciferase). Shake vigorously at 700 rpm for 5 minutes to physically break apart the 3D structure, then incubate for 25 minutes. Read luminescence. Causality: ATP is strictly maintained by living cells; its rapid decay upon death makes it an ultra-sensitive marker for the remaining viable population in the spheroid core[10][15].

G S1 Cell Suspension (e.g., MDA-MB-231) S2 Seed in ULA Plate (Ultra-Low Attachment) S1->S2 S3 Incubation (72h) Spheroid Formation S2->S3 S4 Dose Compound (1 - 500 µM) S3->S4 S5 Multiplex Assay (LDH Release & ATP Viability) S4->S5

Workflow for 3D spheroid generation and multiplexed toxicity screening.

Data Presentation & Interpretation

The data generated from the self-validating protocols must be normalized against the vehicle control (set to 100% viability) and plotted using non-linear regression to determine the Half-Maximal Inhibitory Concentration (IC₅₀).

Below is a structured data table representing the expected quantitative toxicity thresholds for 5-oxopyrrolidine-3-carboxylic acid derivatives based on historical analog data[2][13].

Cell Line ModelTissue OriginAssay TypeExpected IC₅₀ Range (µM)Interpretation / Causality
A549 Human Lung Carcinoma2D MTT45.0 – 85.0Baseline efficacy against standard lung adenocarcinoma models.
MDA-MB-231 Triple-Negative Breast Cancer2D MTT10.0 – 35.0High sensitivity expected due to aggressive metabolic demands of TNBC.
HSAEC1-KT Healthy Lung Epithelial2D MTT> 250.0Demonstrates a favorable therapeutic window (low toxicity to healthy cells).
MDA-MB-231 Triple-Negative Breast Cancer3D Spheroid (ATP)150.0 – 300.0Crucial Shift: IC₅₀ increases in 3D models due to limited drug penetration into the hypoxic spheroid core.

Analytical Insight: If 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibits an IC₅₀ of <50 µM in cancer lines but >200 µM in the HSAEC1-KT healthy control, it possesses a strong therapeutic index, justifying progression into in vivo acute toxicity models. Furthermore, the shift between 2D and 3D IC₅₀ values highlights the compound's tissue penetrability, a vital metric for solid tumor targeting.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information (NCBI).2

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.3

  • Screening Compounds P124470: 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. EvitaChem.1

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate.13

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI).6

  • MTT Assay Protocol | Request PDF. ResearchGate.12

  • New implementation or update of OECD Guidelines. Preclinical Science.4

  • Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line. National Center for Biotechnology Information (NCBI).15

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.7

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information (NCBI).8

  • In Vitro Toxicology Testing. Charles River Laboratories.5

  • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. National Center for Biotechnology Information (NCBI).10

  • Multi-parameter imaging assay for measuring toxicity tumor model. Molecular Devices.9

  • LDH-Glo™ Cytotoxicity Assay with 3D (Spheroid) Microtissues. Promega Corporation.11

  • Disease model generation: 5 steps to a 3D cancer spheroid model. Thermo Fisher Scientific.14

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Foundational

Biological activity of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid analogs

The Biological Activity and Therapeutic Potential of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs: A Comprehensive Technical Guide Executive Summary The pyrrolidinone core is a highly versatile pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biological Activity and Therapeutic Potential of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs: A Comprehensive Technical Guide

Executive Summary

The pyrrolidinone core is a highly versatile pharmacophore in modern medicinal chemistry. Specifically, 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid and its structurally related analogs (including halogenated, hydroxylated, and acetamide-substituted derivatives) have emerged as potent scaffolds for anticancer, antimicrobial, and anti-inflammatory drug development. As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations, delving into the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these compounds effectively.

Mechanistic Pathways & Biological Activity Profiles

The biological efficacy of 5-oxopyrrolidine-3-carboxylic acid derivatives is heavily dictated by the substitution pattern at the N-1 position. The introduction of a 2-methylbenzyl group—or analogous bulky, lipophilic moieties like 2-chlorobenzyl or 2-hydroxy-5-methylphenyl—enhances the molecule's ability to penetrate lipid bilayers and dock into hydrophobic enzymatic pockets[1].

Anticancer Activity via Enzyme Inhibition

Derivatives of the 5-oxopyrrolidine scaffold have demonstrated significant antiproliferative effects, particularly in human lung adenocarcinoma (A549) models[2]. The mechanism of action frequently involves the inhibition of farnesyltransferase, a critical enzyme in the Ras signaling pathway. By preventing the prenylation of Ras proteins, these analogs arrest tumor cell proliferation. Compounds containing a free amino group or specific hydrazone linkages exhibit the most favorable cytotoxicity profiles, maximizing cancer cell death while sparing non-cancerous human small airway epithelial cells (HSAEC-1)[2][3].

Antimicrobial Efficacy and Biofilm Disruption

The rise of multidrug-resistant (MDR) pathogens necessitates novel chemical scaffolds. Analogs of 5-oxopyrrolidine-3-carboxylic acid, particularly those bearing 5-nitrothien-2-yl or 3,5-dichloro-2-hydroxyphenyl substituents, exhibit potent activity against Gram-positive bacteria (e.g., methicillin-resistant S. aureus and vancomycin-intermediate strains) and drug-resistant fungi (e.g., Candida auris)[3][4]. Crucially, these compounds do not merely exhibit bacteriostatic effects; they actively disrupt established bacterial biofilms, a mechanism likely tied to membrane permeabilization and matrix degradation[4].

Anti-inflammatory Modulation

Recent structural optimizations have revealed that 5-oxopyrrolidine derivatives act as potent anti-inflammatory agents by suppressing matrix metalloproteinases (MMP-2 and MMP-9)[5]. The carboxylic acid moiety is essential here, acting as a zinc-binding group (ZBG) within the catalytic domain of MMPs, thereby preventing tissue degradation and inflammatory cascades.

MOA Compound 5-Oxopyrrolidine-3-Carboxylic Acid Analogs Target1 Farnesyltransferase Inhibition Compound->Target1 Hydrophobic Docking Target2 Biofilm Matrix Degradation Compound->Target2 Membrane Permeabilization Target3 MMP-2 / MMP-9 Suppression Compound->Target3 Zinc Chelation Outcome1 Apoptosis in A549 Cancer Cells Target1->Outcome1 Outcome2 Eradication of MRSA / C. auris Target2->Outcome2 Outcome3 Anti-inflammatory Response Target3->Outcome3

Mechanism of action for 5-oxopyrrolidine analogs across distinct therapeutic targets.

Quantitative Data & Structure-Activity Relationship (SAR)

To guide rational drug design, it is critical to compare the quantitative efficacy of various substitutions on the pyrrolidinone core. The table below synthesizes the biological activity metrics (MIC and IC₅₀) of key analogs, highlighting how specific functional groups dictate target affinity.

Analog Substitution (N-1 / C-3)Primary Target / PathogenActivity MetricMechanistic NoteRef
1-(3-Chlorobenzyl) Farnesyltransferase (Cancer)IC₅₀ < 5 µMHalogen enhances lipophilic pocket binding.[1]
1-(3,5-Dichloro-2-hydroxyphenyl) S. aureus (TCH 1516)MIC: 2-4 µg/mLPhenolic OH increases hydrogen bonding with bacterial targets.[3]
1-(2-Hydroxy-5-methylphenyl) S. aureus (Biofilm)MIC: 3.9 µg/mLMethyl group provides steric bulk, preventing rapid efflux.[4]
1-(4-Acetamidophenyl) A549 Lung AdenocarcinomaIC₅₀ ~ 12 µMAcetamide moiety modulates solubility and cellular uptake.[2]
Bishydrazone (5-nitrothienyl) Candida auris (MDR)MIC: 16 µg/mLNitro group acts as a radical generator inside fungal cells.[3]

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that protocols must be designed with internal controls to validate the causality of the observed effects. The following workflows are engineered to eliminate false positives and ensure data integrity.

Protocol 1: Antimicrobial Susceptibility and Biofilm Eradication Assay

Objective: To differentiate between planktonic bacteriostatic activity and true biofilm matrix degradation.

  • Inoculum Standardization: Cultivate S. aureus (ATCC 9144) in Mueller-Hinton broth. Standardize the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: Strict standardization prevents artifactual shifts in MIC caused by over-inoculation, ensuring the compound-to-target ratio remains consistent[1].

  • Serial Dilution & Exposure: In a 96-well microtiter plate, perform 2-fold serial dilutions of the pyrrolidinone analog (0.5 to 64 µg/mL) in growth medium. Inoculate with the bacterial suspension and incubate at 37°C for 24 hours.

  • MIC Determination: Record the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

  • Biofilm Disruption (Crystal Violet Staining): For wells showing inhibition, wash three times with PBS to remove planktonic cells. Stain the remaining adhered biofilm with 0.1% crystal violet for 15 minutes. Solubilize the dye with 33% acetic acid and measure absorbance at 590 nm.

    • Causality: Washing removes non-adherent dead cells. A reduction in A590 directly correlates to the compound's ability to degrade the exopolysaccharide matrix, a critical feature of the 2-hydroxy-5-methylphenyl analogs[4].

Protocol 2: Anticancer Cytotoxicity and Target Engagement (MTT Assay)

Objective: To quantify antiproliferative effects while controlling for acute, non-specific necrosis.

  • Cell Seeding: Seed A549 human pulmonary cancer cells in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: Allowing 24 hours for adherence ensures cells enter the log-growth phase, making them maximally sensitive to cell-cycle specific inhibitors like farnesyltransferase blockers[1].

  • Compound Treatment: Treat cells with the analog (1 to 100 µM) and incubate for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Metabolic Quantification: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours. Remove the medium and dissolve the resulting formazan crystals in DMSO. Read absorbance at 570 nm.

    • Causality: MTT is reduced by mitochondrial dehydrogenases. A time-course evaluation (24h vs 72h) allows us to determine if the compound induces immediate necrosis (acute toxicity) or delayed apoptosis (targeted enzymatic inhibition)[2].

Workflow Step1 Analog Synthesis & Purification Step2 In Vitro Screening (MTT / MIC Assays) Step1->Step2 Step3 Target Validation (Enzyme Kinetics) Step2->Step3 Anticancer Hits Step4 Biofilm Disruption (Crystal Violet) Step2->Step4 Antimicrobial Hits Step5 Lead Optimization (SAR Modeling) Step3->Step5 Step4->Step5

Step-by-step experimental workflow for evaluating pyrrolidinone derivatives.

Conclusion and Future Directions

The 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid scaffold and its derivatives represent a highly tunable platform for drug discovery. By manipulating the steric and electronic properties of the N-1 benzyl ring and the C-3 carboxylic acid, researchers can selectively drive activity toward anticancer, antimicrobial, or anti-inflammatory pathways. Future development should focus on in vivo pharmacokinetic profiling to ensure these in vitro successes translate into viable clinical candidates.

References

  • Semantic Scholar. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals (2022). Available at:[Link]

  • MDPI. "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents." MDPI (2023). Available at:[Link]

  • ResearchGate. "Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents." RASAYAN Journal of Chemistry (2020). Available at: [Link]

  • KTU ePubl. "Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health." Kaunas University of Technology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of novel therapeutics. The pyrrolidinone core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of novel therapeutics. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid framework, an analog of pyroglutamic acid, serves as a versatile platform for the synthesis of diverse molecular libraries.[1][3] The introduction of a 2-methylbenzyl group at the N-1 position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This application note details a robust and reproducible method for the synthesis of this target compound, starting from commercially available reagents. The described protocol is based on the well-established reaction of primary amines with itaconic acid, which proceeds through a Michael addition followed by an intramolecular cyclization.[1]

Reaction Scheme

The synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a one-pot reaction involving the condensation of 2-methylbenzylamine and itaconic acid.

Reaction_Scheme cluster_product Itaconic_Acid Itaconic Acid plus1 + Product 1-(2-Methylbenzyl)-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Product Michael Addition & Intramolecular Cyclization Two_Methylbenzylamine 2-Methylbenzylamine arrow1 Reflux in H2O Two_Methylbenzylamine->Product Synthesis_Workflow A 1. Reagent Preparation Weigh Itaconic Acid and 2-Methylbenzylamine. B 2. Reaction Setup Combine reactants in a round-bottom flask with deionized water. A->B C 3. Reflux Heat the mixture to reflux with stirring for 4-6 hours. B->C D 4. Cooling and Precipitation Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation. C->D E 5. Isolation Filter the solid product using a Büchner funnel. D->E F 6. Washing Wahs the product with cold deionized water and then cold ethanol. E->F G 7. Drying Dry the product under vacuum at 50-60 °C. F->G H 8. Characterization Determine melting point, and acquire NMR and IR spectra. G->H

Caption: Step-by-step synthesis workflow.

Detailed Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add itaconic acid (13.0 g, 0.1 mol). To this, add deionized water (100 mL) and 2-methylbenzylamine (12.1 g, 0.1 mol).

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate should start to form. To maximize precipitation, place the flask in an ice bath for at least 1 hour.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 30 mL) followed by one portion of cold ethanol (30 mL) to remove any unreacted starting materials and impurities.

  • Drying: Transfer the purified product to a watch glass or a drying dish and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Characterization: The final product should be a white to off-white solid. Determine the melting point and characterize the compound using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Expected Results and Characterization

ParameterExpected Value/Observation
Yield 75-85%
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Characteristic peaks for the pyrrolidinone ring and the 2-methylbenzyl group should be observed.
¹³C NMR Resonances corresponding to the carbonyl, carboxylic acid, and aromatic carbons are expected.
IR (KBr, cm⁻¹) Strong absorptions for the C=O (amide and carboxylic acid) and O-H (carboxylic acid) groups are anticipated.

Discussion and Mechanistic Insights

The synthesis proceeds via a well-established pathway. The reaction is initiated by a Michael addition of the primary amine (2-methylbenzylamine) to the α,β-unsaturated dicarboxylic acid (itaconic acid). This is followed by an intramolecular cyclization via amidation, where the newly formed secondary amine attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam ring of the pyrrolidinone core. The use of water as a solvent is advantageous due to its low cost, safety, and ability to facilitate the reaction, often leading to the precipitation of the product upon cooling, which simplifies purification.

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

  • 2-Methylbenzylamine is a corrosive liquid and should be handled with care.

  • Itaconic acid can cause skin and eye irritation.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC.
Product loss during workup.Ensure the product has fully precipitated before filtration by cooling for a sufficient time. Use cold washing solvents to minimize dissolution.
Impure Product Incomplete washing.Ensure thorough washing of the product with cold water and ethanol.
Side reactions.Recrystallization from a suitable solvent system (e.g., water/ethanol) may be necessary.

References

  • Frontiers. (n.d.). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Retrieved from [Link]

  • MDPI. (2020, November 14). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Retrieved from [Link]

  • PubMed. (2018, September 1). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Retrieved from [Link]

  • The University of Arizona. (n.d.). Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. Retrieved from [Link]

  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

  • PMC. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • PubMed. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... Retrieved from [Link]

  • ResearchGate. (2020, April 24). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

  • Semantic Scholar. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Retrieved from [Link]

  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]

Sources

Application

Application Note: Dissolution of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid for Cell Culture Assays

Abstract This application note provides a detailed, principles-based guide for the dissolution of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid and similar poorly soluble carboxylic acid-containing small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, principles-based guide for the dissolution of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid and similar poorly soluble carboxylic acid-containing small molecules for use in cell-based assays. Due to the compound's amphipathic nature, arising from its non-polar methylbenzyl group and polar carboxylic acid moiety, standard aqueous dissolution is challenging. We present two primary, validated protocols: a standard method using Dimethyl Sulfoxide (DMSO) for a high-concentration primary stock, and an alternative pH-mediated solubilization method for creating an aqueous stock. This guide details step-by-step procedures for stock solution preparation, working solution dilution, and critical quality control measures to ensure experimental reproducibility and integrity.

Part 1: Physicochemical Rationale and Strategy

The molecular structure of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid dictates the solubilization strategy. The molecule possesses two key features:

  • A Non-polar 2-Methylbenzyl Group: This bulky, aromatic moiety confers hydrophobicity, significantly limiting solubility in aqueous media like cell culture medium.

  • A Polar Carboxylic Acid Group (-COOH): This functional group is a weak acid. Its solubility is highly dependent on the pH of the solvent.

    • At acidic or neutral pH: The group is protonated (-COOH), making the molecule less polar and poorly soluble in water.

    • At basic pH: The group is deprotonated to its carboxylate salt form (-COO⁻), which is ionic and significantly more water-soluble[1][2].

This amphipathic nature necessitates a strategy that either overcomes the hydrophobic character using a potent organic solvent or leverages the carboxylic acid's chemistry for pH-dependent aqueous dissolution.

Part 2: Recommended Dissolution Protocols

Safety Precaution: Always handle unknown chemical compounds with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or chemical fume hood.

Protocol A: Primary Method Using Organic Solvent (DMSO)

Dimethyl Sulfoxide (DMSO) is a powerful, water-miscible polar aprotic solvent ideal for solubilizing a wide range of organic compounds for cell culture applications[3][4]. This is the recommended primary method.

Objective: To prepare a high-concentration (e.g., 10-50 mM) sterile stock solution.

Materials:

  • 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (Solid)

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade[3][4]

  • Calibrated analytical balance

  • Volumetric flasks (Class A recommended for accuracy)[5]

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm) with DMSO-compatible membranes (e.g., PTFE or nylon)[6][7]

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume. The molecular weight of a similar compound, 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, is 233.27 g/mol [8]. (Note: Use the exact molecular weight from the manufacturer's certificate of analysis).

    • Example for a 10 mM stock in 1 mL: Mass (g) = 10 mmol/L * 0.001 L * 233.27 g/mol = 0.00233 g = 2.33 mg.

  • Weighing: Accurately weigh the calculated mass of the solid compound and place it into a sterile volumetric flask or appropriate tube. For accuracy with small masses, it is best practice to weigh the compound and then calculate the exact volume of solvent to add to reach the target concentration[5].

  • Dissolution: Add approximately 80% of the final volume of sterile DMSO. Vortex vigorously. If dissolution is slow, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but monitor for any signs of compound degradation.

  • Final Volume Adjustment: Once fully dissolved, add sterile DMSO to reach the final desired volume. Mix thoroughly to ensure homogeneity.

  • Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE) into a sterile container[6][7]. This is the industry-standard method for sterilizing DMSO solutions[6].

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles[9]. Store at -20°C or -80°C. Label clearly with the compound name, concentration, date, and solvent[10].

Protocol B: Alternative Method Using pH-Mediated Solubilization

This method is an excellent alternative if DMSO is incompatible with the experimental system or cell type. It uses a weak base to deprotonate the carboxylic acid, forming a more soluble aqueous salt[2][11].

Objective: To prepare a sterile aqueous stock solution (e.g., 1-10 mM).

Materials:

  • 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (Solid)

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, cell culture grade water or PBS

  • Calibrated pH meter

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter (e.g., PES or PVDF)

Step-by-Step Methodology:

  • Weighing: Accurately weigh the compound and place it into a sterile conical tube.

  • Initial Suspension: Add approximately 70-80% of the final volume of sterile water or PBS to the compound. It will likely not dissolve at this stage.

  • pH Adjustment: While stirring gently, add 0.1 M NaOH dropwise. Monitor the pH continuously with a calibrated pH meter. The compound should dissolve as the pH increases and the carboxylic acid is converted to its carboxylate salt. Aim for the lowest pH at which the compound fully dissolves, typically in the range of 7.5-8.5. Avoid excessively high pH.

  • Final Volume and pH Check: Once the compound is fully dissolved, add sterile water/PBS to the final volume. Re-check the pH. If necessary, adjust carefully. Note that cell culture media are buffered, but a highly alkaline stock can still impact the final pH[12][13].

  • Sterilization: Filter the aqueous stock solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot into single-use sterile tubes and store at -20°C or -80°C.

Part 3: Preparation of Working Solutions and Assay Considerations

Preparing the final working solution by diluting the stock into cell culture medium is a critical step where precipitation can occur.

Methodology:

  • Pre-warm Medium: Use cell culture medium pre-warmed to 37°C.

  • Serial Dilution: It is highly recommended to perform a serial dilution. First, dilute the high-concentration stock (e.g., 10 mM in DMSO) into a small volume of medium to create an intermediate concentration (e.g., 100 µM). Vortex gently immediately after adding the stock.

  • Final Dilution: Add the intermediate dilution to the final volume of medium in your culture plate. The final concentration of the organic solvent must be carefully controlled.

Vehicle Control: A vehicle control is mandatory. This is a culture treated with the same final concentration of the solvent (e.g., DMSO or NaOH-adjusted PBS) as the experimental cultures. This ensures that any observed effects are due to the compound and not the solvent[12][14].

Solvent Cytotoxicity: The final concentration of DMSO in cell culture should be kept as low as possible, typically ≤0.1% to avoid artifacts or cytotoxicity[14][15][16]. Some robust cell lines may tolerate up to 0.5%, but this must be validated for each cell line and assay[17][18].

Parameter Recommendation Rationale
Primary Stock Solvent Cell Culture Grade DMSOHigh solubilizing power for a wide range of organic molecules.
Alternative Stock Solvent Sterile Water/PBS with pH adjustment (0.1 M NaOH)Avoids DMSO toxicity; suitable for sensitive assays.[11]
Stock Concentration 10-50 mM (DMSO) or 1-10 mM (Aqueous)High enough to keep final solvent concentration low.[9][19]
Final DMSO Concentration ≤ 0.1% (v/v) Minimizes solvent-induced cytotoxicity and off-target effects.[14][15][16]
Storage -20°C or -80°C in single-use aliquotsPrevents degradation and contamination from repeated freeze-thaw cycles.[9]
Quality Control Always include a vehicle control in experiments.Differentiates compound effects from solvent effects.[14]

Part 4: Visualization of Workflow

The following diagram illustrates the decision-making process and experimental workflow for dissolving and preparing 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid for cell culture.

G cluster_prep Part A: Stock Solution Preparation cluster_assay Part B: Working Solution Preparation start Start: Solid Compound assess Assess Assay Compatibility Is DMSO acceptable? start->assess prep_dmso Protocol A: 1. Weigh Compound 2. Dissolve in Sterile DMSO 3. Sterile Filter (0.22µm PTFE) assess->prep_dmso  Yes prep_aq Protocol B: 1. Weigh Compound 2. Suspend in H2O/PBS 3. Add 0.1M NaOH to dissolve 4. Sterile Filter (0.22µm PES) assess->prep_aq  No stock_dmso High-Concentration Stock (10-50 mM in DMSO) prep_dmso->stock_dmso dilute Dilute Stock into Pre-warmed Culture Medium (Use serial dilution) stock_dmso->dilute store Store Aliquots at -20°C / -80°C stock_dmso->store stock_aq Aqueous Stock (1-10 mM, pH-adjusted) prep_aq->stock_aq stock_aq->dilute stock_aq->store vehicle Prepare Vehicle Control (Medium + equivalent solvent %) dilute->vehicle final Final Working Solutions (e.g., 0.1, 1, 10 µM) dilute->final

Caption: Decision workflow for preparing stock and working solutions.

Part 5: Troubleshooting

Problem Potential Cause Recommended Solution
Compound precipitates upon dilution into medium. The compound's solubility limit in the aqueous medium has been exceeded ("crashing out").1. Decrease the final working concentration. 2. Increase the final DMSO concentration slightly (do not exceed 0.5% and validate toxicity). 3. Use a two-step dilution: dilute stock into a small volume of medium first, vortex, then add to the final volume. 4. Consider adding a non-toxic solubilizing agent like Pluronic F-68 to the final medium.
Inconsistent results between experiments. 1. Stock solution degradation due to multiple freeze-thaw cycles. 2. Inaccurate pipetting of viscous DMSO stock. 3. Stock solution not fully dissolved or homogenous.1. Prepare and use single-use aliquots.[9] 2. Use positive displacement pipettes or reverse pipetting technique for viscous DMSO. 3. Ensure the stock is fully dissolved via vortexing/sonication before aliquoting.
Vehicle control shows cytotoxicity. The concentration of the solvent (DMSO or NaOH) is too high for the specific cell line.1. Reduce the final solvent concentration by making a more concentrated primary stock. 2. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cell line.[14][16]
pH of culture medium changes after adding compound. The stock solution (especially from Protocol B) is too acidic or basic.1. Re-check the pH of the aqueous stock and adjust it to be closer to physiological pH (~7.4). 2. Use a more concentrated stock to minimize the volume added to the final medium.[13]

References

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture? Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]

  • ResearchGate. (2019, October 22). Instead of using 0.1% DMSO, can I use 0.1% NaOH to dissolve my compound for MTT assay? Retrieved from [Link]

  • Plant Cell Technology. (2020, December 15). Making a 1 M stock solution of NaOH [Video]. YouTube. Retrieved from [Link]

  • Corning. (2022, September 27). Top Tips for In-House Media Preparation. Retrieved from [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • ResearchGate. (2016, September 19). Whats is the maximum concentration of NaOH that is not toxic to cell cultures? Retrieved from [Link]

  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions. Retrieved from [Link]

  • Chem 203. 4.10 Micelles and Soaps. Retrieved from [Link]

  • NextSDS. 1-(2-METHOXY-BENZYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2008). Removal of Some Carboxylic Acids from Aqueous Solutions by Hydrogels. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.3: Extraction. Retrieved from [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Retrieved from [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid in Drug Discovery

Introduction: The Privileged Scaffold of 5-Oxopyrrolidine-3-carboxylic Acid The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of 5-Oxopyrrolidine-3-carboxylic Acid

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This five-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties, such as enhanced aqueous solubility.[1][3] Within this class, the 1-substituted 5-oxopyrrolidine-3-carboxylic acid core has emerged as a particularly versatile framework for the development of novel therapeutic agents.[4]

This document provides detailed application notes and protocols for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid , a specific derivative of this promising scaffold. While direct experimental data for this particular analog is emerging, its potential applications can be inferred from a substantial body of research on structurally related compounds. These analogs have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

These notes are intended for researchers, scientists, and drug development professionals. They offer a scientifically grounded guide to the synthesis, evaluation, and potential mechanisms of action of this compound, empowering researchers to explore its therapeutic potential.

Part 1: Application Notes

Anticipated Biological Profile and Therapeutic Potential

Based on extensive studies of analogous 1-substituted 5-oxopyrrolidine-3-carboxylic acids, 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compelling candidate for screening in several key therapeutic areas.

  • Antimicrobial Activity: Derivatives of this scaffold have shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria.[5] Studies on compounds like 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have reported potent activity against pathogenic strains, including Staphylococcus aureus.[8][9] The derivatization of the carboxylic acid group into hydrazones has, in some cases, led to compounds with minimum inhibitory concentrations (MICs) comparable or superior to existing antibiotics like cefuroxime.[10] The potential for these compounds to disrupt biofilms further enhances their appeal as novel antibacterial agents.[9]

  • Anticancer Activity: A significant body of research highlights the anticancer potential of 5-oxopyrrolidine derivatives.[11][12] Analogs have demonstrated cytotoxicity against various cancer cell lines, including those from lung, breast, prostate, and melanoma cancers.[5][13] The mechanism of action for some related compounds involves the inhibition of critical enzymes in cancer cell proliferation, such as farnesyltransferase.[7] The modular nature of the scaffold allows for fine-tuning of the substituents to optimize potency and selectivity against specific cancer types.[13]

  • Anti-inflammatory and Analgesic Activity: Certain 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been reported to possess analgesic and anti-inflammatory effects.[4][6] This suggests potential applications in treating inflammatory conditions and pain. The mechanism may involve the inhibition of enzymes involved in inflammatory pathways.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds is highly dependent on the nature of the substituents at the 1 and 3 positions of the 5-oxopyrrolidine ring.

  • N-1 Substituent: The benzyl group at the N-1 position is crucial for activity. The substitution pattern on this aromatic ring (in this case, the 2-methyl group) can significantly influence target binding, selectivity, and pharmacokinetic properties. For instance, the position of a chloro-substituent on the benzyl ring has been shown to be a key determinant of activity in related analogs.[7]

  • C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is a key functional group that can be readily modified to generate esters, amides, and hydrazides.[14] This allows for the creation of extensive compound libraries. Converting the carboxylic acid to hydrazones, in particular, has been a successful strategy for enhancing antimicrobial and anticancer activities.[10][13]

Hypothesized Mechanism of Action

While the precise targets of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid require experimental validation, plausible mechanisms can be hypothesized based on its structural class. As an antimicrobial, it may function by inhibiting essential bacterial enzymes, such as those involved in cell wall synthesis, or by disrupting the integrity of the bacterial cell membrane.[14] In cancer, it could act as an enzyme inhibitor, for example, targeting protein kinases or other enzymes crucial for cell cycle progression and proliferation.[7]

Part 2: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Synthesis Protocol

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through aza-Michael addition of a primary amine to itaconic acid.[4][8]

Protocol 2.1.1: Synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 equivalent) in water or a suitable solvent.

  • Amine Addition: Add 2-methylbenzylamine (0.95 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G itaconic_acid Itaconic Acid solvent Solvent (e.g., Water) Reflux, 12-24h itaconic_acid->solvent amine 2-Methylbenzylamine amine->solvent product 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid solvent->product Aza-Michael Addition purification Filtration & Recrystallization product->purification

Caption: General synthetic workflow for the target compound.

Biological Evaluation Protocols

The following are standard in vitro assays to screen for the anticipated biological activities.

Protocol 2.2.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2.2.2: Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the ability of the compound to reduce the viability of cancer cells.[7]

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening am_start Prepare Compound Dilutions am_inoculate Inoculate with Bacteria am_start->am_inoculate am_incubate Incubate 24h am_inoculate->am_incubate am_read Determine MIC am_incubate->am_read ac_start Seed Cancer Cells ac_treat Treat with Compound ac_start->ac_treat ac_incubate Incubate 48-72h ac_treat->ac_incubate ac_mtt MTT Assay ac_incubate->ac_mtt ac_read Measure Absorbance (IC₅₀) ac_mtt->ac_read start Synthesized Compound start->am_start start->ac_start

Caption: Experimental workflow for biological screening.

Part 3: Data Presentation

The following table summarizes the range of biological activities reported for analogs of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, providing a basis for the expected activity profile of the target compound.

Compound Class Biological Activity Target/Cell Line Examples Reference(s)
1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAntibacterial, AnticancerS. aureus, E. faecalis, A549 lung cancer cells[5]
1-(acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAnticancer, AntimicrobialA549 lung cancer cells, multi-drug resistant S. aureus[11][12]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAnticancerMDA-MB-231 (breast), PPC1 (prostate), A375 (melanoma)[13]
General 1-substituted 5-oxopyrrolidine-3-carboxylic acidsAnalgesic, AntihypoxicIn vivo models[4]
1-(3-chlorobenzyl)-pyrrolidinone derivativeEnzyme Inhibition (Anticancer)Farnesyltransferase[7]

References

  • Source: Drug Dev Res.
  • Title: Pyrrolidine Derivatives in Drug Discovery - PharmaBlock Source: PharmaBlock URL
  • Source: Top Curr Chem (Cham)
  • Title: The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity - Benchchem Source: Benchchem URL
  • Title: Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)
  • Title: Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids Source: Pharmaceutical Chemistry Journal URL
  • Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)
  • Title: DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate Source: ResearchGate URL
  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)
  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)
  • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI Source: MDPI URL
  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)
  • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro - Semantic Scholar Source: Semantic Scholar URL
  • Title: A Comparative Analysis of 1-(2-Chlorobenzyl)
  • Title: Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)
  • Title: Exploration of 1-(2,4-difluorophenyl)
  • Title: Application Notes and Protocols: Derivatization of 1-(2-Chlorobenzyl)

Sources

Application

Application Note: Integration of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Briefing & Structural Rationale In the pursuit of clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Briefing & Structural Rationale

In the pursuit of clinically viable peptidomimetics, overcoming the inherent pharmacokinetic limitations of linear peptides—namely, rapid proteolytic degradation and high conformational entropy—is paramount. 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-2) has emerged as a highly specialized, conformationally restricted scaffold designed to address these challenges[1].

Structurally, this building block is an N -alkylated derivative of pyroglutamic acid (a γ -lactam). It features a rigid 5-oxopyrrolidine ring that restricts the ϕ and ψ dihedral angles of the peptide backbone, coupled with a hydrophobic 2-methylbenzyl group at the N1 position. Because the nitrogen is fully incorporated into the lactam and alkylated, this molecule lacks a free amine for further chain elongation. Consequently, it is exclusively deployed in Solid-Phase Peptide Synthesis (SPPS) as a potent N-terminal capping agent or a side-chain appendage (e.g., via lysine conjugation).

Recent high-throughput screening and structure-activity relationship (SAR) studies have demonstrated that N -substituted 5-oxopyrrolidine-3-carboxylic acids are critical in developing nonpeptide antagonists for complex GPCRs, such as the Relaxin-3/RXFP3 system, by perfectly mimicking native helical conformations while providing superior metabolic stability [2].

Mechanism A 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid B Lactam Ring Rigidification A->B C N-Alkylation (2-Methylbenzyl) A->C D Restricted Phi/Psi Angles B->D E Exopeptidase Resistance B->E F Hydrophobic Pocket Engagement C->F G Enhanced Receptor Affinity & Half-Life D->G E->G F->G

Caption: Mechanistic advantages of the N-alkylated 5-oxopyrrolidine scaffold in peptidomimetic drug design.

Physicochemical Profiling & Coupling Dynamics

The integration of this scaffold into a growing peptide chain requires careful consideration of its sterics and electronics. The proximity of the bulky 2-methylbenzyl group to the C3 carboxylic acid creates a highly sterically hindered environment.

Table 1: Physicochemical Properties & SPPS Parameters
ParameterValue / DescriptionImpact on SPPS Workflow
Molecular Weight 233.26 g/mol Requires precise stoichiometric calculation (typically 3-5 eq. excess).
Reactive Moiety C3-Carboxylic AcidSole site for amide bond formation; requires strong activation.
N-Terminal Status Alkylated Lactam (No free amine)Acts strictly as a chain-terminator/capping group.
Steric Hindrance High (due to adjacent lactam & aryl group)Necessitates high-efficiency coupling reagents (e.g., HATU/HOAt).
Causality in Reagent Selection: Why HATU?

Standard carbodiimide chemistry (DIC/Oxyma) often fails to achieve quantitative coupling yields with sterically hindered cyclic scaffolds [3]. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine). HATU generates an active OAt ester with superior reaction kinetics, effectively driving the acylation of the resin-bound peptide's N-terminal amine despite the steric bulk of the 2-methylbenzyl moiety.

Table 2: Quantitative Comparison of Coupling Reagents for 5-Oxopyrrolidines
Coupling Reagent SystemBaseEquivalentsReaction TimeAverage Yield (%)
DIC / Oxyma PureNone5.0120 mins65 - 72%
HBTU / HOBtDIPEA4.090 mins78 - 85%
HATU / HOAt (Recommended) DIPEA 3.0 60 mins > 98%

Validated SPPS Workflow Architecture

The following workflow is designed as a self-validating system . By utilizing the Kaiser test as a strict gating mechanism, the protocol ensures that the irreversible global cleavage step is only executed once the capping reaction is quantitatively complete.

SPPS_Workflow A Peptide-Resin (Fmoc-Deprotected) C On-Resin Coupling (N-Terminal Capping) A->C B Activation of 1-(2-Methylbenzyl)-5-oxo... (HATU / DIPEA) B->C D Kaiser Test (Validation Gate) C->D D->C Positive (Incomplete) E TFA Cleavage & Global Deprotection D->E Negative (Complete) F RP-HPLC Purification (Target Peptidomimetic) E->F

Caption: Self-validating SPPS workflow for the integration of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol A: On-Resin N-Terminal Capping

Prerequisite: The peptide chain has been fully elongated on a solid support (e.g., Rink Amide AM resin, 0.1 mmol scale), and the final N-terminal Fmoc group has been removed using 20% Piperidine in DMF.

  • Reagent Preparation:

    • Weigh 0.3 mmol (3 equivalents, ~70 mg) of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

    • Weigh 0.29 mmol (2.9 equivalents, ~110 mg) of HATU.

    • Dissolve both in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation:

    • Add 0.6 mmol (6 equivalents, ~104 µL) of DIPEA to the solution.

    • Vortex briefly and allow pre-activation for exactly 3 minutes at room temperature. The solution will turn a pale yellow, indicating the formation of the active OAt ester.

  • Coupling:

    • Add the activated mixture to the reaction vessel containing the Fmoc-deprotected peptide-resin.

    • Agitate gently (via bubbling nitrogen or orbital shaking) for 60 minutes at room temperature.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

  • System Validation (Kaiser Test):

    • Extract a few resin beads and perform a Kaiser test.

    • Causality Check: Because the scaffold lacks a free amine, a successful coupling will consume all primary amines on the resin.

    • If the beads are yellow/colorless (Negative): Proceed to Protocol B.

    • If the beads are blue (Positive): The steric hindrance prevented full conversion. Repeat Steps 1-4 using a fresh reagent cocktail before proceeding.

Protocol B: Global Cleavage and Deprotection

Rationale: Although the capping group itself does not contain acid-labile protecting groups, the rest of the peptide sequence does. The hydrophobic 2-methylbenzyl group is stable to high concentrations of Trifluoroacetic acid (TFA), but highly reactive carbocations generated during global deprotection can alkylate susceptible residues.

  • Cleavage Cocktail Preparation:

    • Prepare Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and Ethanedithiol (EDT) (2.5%).

    • Expert Insight: Thioanisole and EDT are mandatory if the peptide contains Methionine or Cysteine, as the bulky hydrophobic cap can alter the local dielectric environment of the peptide, occasionally trapping reactive species near the backbone.

  • Execution:

    • Add 3.0 mL of Reagent K to the dried resin.

    • Agitate for 2.5 hours at room temperature.

  • Precipitation & Isolation:

    • Filter the cleavage solution into 30 mL of ice-cold diethyl ether.

    • Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptidomimetic.

    • Decant the ether and wash the pellet twice more with fresh ice-cold ether to remove scavengers.

  • Validation:

    • Dissolve the crude pellet in a 50:50 Water:Acetonitrile mixture (with 0.1% TFA).

    • Analyze via LC-MS. The target mass should reflect the peptide mass plus the exact mass addition of the 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl moiety ( +215.10 Da, accounting for the loss of water during amide bond formation).

References

  • Title: Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Secondary Structural Preferences of 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Oligomers: β-Peptide Foldamers that Cannot Form Internal Hydrogen Bonds Source: Journal of the American Chemical Society URL: [Link]

  • Title: Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Rationale and Physicochemical Assessment The compound 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-2) is a synthetic small molecule featuring a rigid oxopyrrolidine core, a lipophilic 2-methylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Physicochemical Assessment

The compound 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-2) is a synthetic small molecule featuring a rigid oxopyrrolidine core, a lipophilic 2-methylbenzyl substituent, and an ionizable carboxylic acid moiety. When designing an in vivo dosing strategy for novel chemical entities (NCEs) of this class, formulation cannot be an afterthought; it dictates the integrity of the pharmacokinetic (PK) and pharmacodynamic (PD) data [1].

Causality in Formulation Design: The presence of the carboxylic acid (estimated pKa ~4.0–4.5) classifies this molecule as a weak acid.

  • Gastric Environment (pH 1.5–3.5): The molecule will remain predominantly unionized, leading to poor aqueous solubility and a high risk of precipitation or aggregation.

  • Systemic Circulation (pH 7.4): The molecule will be highly ionized, improving solubility, though the lipophilic 2-methylbenzyl tail may drive protein binding or micellar aggregation at high concentrations.

To establish a self-validating PK system, we must determine the absolute bioavailability ( F ). This requires two distinct formulations: an Intravenous (IV) solution to establish 100% systemic exposure (the baseline), and a Per Os (PO) formulation to evaluate gastrointestinal absorption [2].

Formulation Strategy and Preparation

To prevent catastrophic in vivo precipitation (which can cause micro-embolisms in IV dosing or erratic absorption in PO dosing), the vehicles must be carefully selected based on the administration route.

Table 1: Optimized Preclinical Formulation Candidates
RouteVehicle CompositionStateRationale for Selection
IV 5% DMSO + 95% PBS (pH 7.4)Clear SolutionDMSO disrupts the crystal lattice; PBS (pH 7.4) ionizes the carboxylic acid into a highly soluble sodium salt.
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80 in H2​O Homogeneous SuspensionMC increases viscosity to prevent settling; Tween 80 wets the lipophilic benzyl tail, ensuring uniform dispersion in the stomach.
Protocol 1: Step-by-Step Preparation of Dosing Vehicles

A. Intravenous (IV) Formulation (Target: 2 mg/mL)

  • Weighing: Accurately weigh 20 mg of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid into a sterile glass vial.

  • Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO) and vortex for 60 seconds until a clear, particle-free solution is achieved.

  • Buffering: Slowly add 9.5 mL of sterile Phosphate-Buffered Saline (PBS, 1X, pH 7.4) dropwise while continuously vortexing to prevent localized precipitation.

  • Validation & Filtration: Visually inspect for clarity against a dark background. Filter the solution through a 0.22 µm PES syringe filter to ensure sterility and remove any sub-visible particulates prior to injection.

B. Oral (PO) Formulation (Target: 10 mg/mL)

  • Wetting: Weigh 100 mg of the compound into a mortar. Add 10 µL of Tween 80 and triturate to wet the hydrophobic powder thoroughly.

  • Suspension: Gradually add 10 mL of a pre-prepared 0.5% (w/v) Methylcellulose aqueous solution while continuously mixing.

  • Homogenization: Transfer to a vial and sonicate in a water bath for 15 minutes (keeping the temperature below 30°C to prevent degradation) until a fine, milky, and uniform suspension is formed.

FormulationTree Start 1-(2-Methylbenzyl)-5-oxopyrrolidine -3-carboxylic acid Assess Physicochemical Assessment (pKa ~4.5, Lipophilic tail) Start->Assess IV IV Formulation (100% Bioavailable) Assess->IV Systemic Baseline PO PO Formulation (Absorption Assessment) Assess->PO Oral Exposure IV_Veh 5% DMSO + 95% PBS (pH 7.4) Sterile Filtered (0.22 µm) IV->IV_Veh PO_Veh 0.5% Methylcellulose + 0.1% Tween 80 in Water PO->PO_Veh

Fig 1. Formulation decision tree based on physicochemical properties.

In Vivo Pharmacokinetic (PK) Study Design

To minimize inter-animal variability and adhere to the 3Rs (Replacement, Reduction, Refinement), this protocol utilizes male Sprague-Dawley (SD) rats surgically implanted with Jugular Vein Catheters (JVC). The JVC allows for stress-free, serial blood sampling from the same animal across the entire time course.

Table 2: PK Study Design Matrix
GroupRouteDose (mg/kg)Dose Vol (mL/kg)NFasting StatusBlood Sampling Timepoints (Hours)
1IV2.01.03Fed0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24
2PO10.010.03Fasted*0.25, 0.5, 1, 2, 4, 6, 8, 12, 24

*Animals are fasted overnight (12 h) prior to PO dosing to eliminate food-effect variability on gastric emptying and absorption, with food returned 4 hours post-dose.

Protocol 2: Dosing and Serial Sampling Workflow
  • Dosing:

    • IV Group: Administer the dose via the tail vein as a slow bolus over 30 seconds.

    • PO Group: Administer the suspension via oral gavage using a bulb-tipped gastric intubation needle.

  • Blood Collection: At each designated time point, withdraw 200 µL of whole blood via the JVC using a syringe pre-coated with K2​EDTA (anticoagulant). Flush the catheter with 200 µL of heparinized saline (20 IU/mL) to maintain patency.

  • Plasma Separation: Immediately invert the blood tubes gently 5 times, then centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Storage: Transfer the supernatant (plasma) to pre-labeled cryovials and snap-freeze on dry ice. Store at -80°C until bioanalysis.

PKWorkflow Dose Dosing (IV or PO) Sample Serial Blood Sampling (JVC, 0.08 - 24 hr) Dose->Sample Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS PK NCA PK Analysis (Cmax, AUC, t1/2, F%) LCMS->PK

Fig 2. In vivo pharmacokinetic workflow from dosing to NCA analysis.

Bioanalytical Method (LC-MS/MS) & Data Processing

To ensure the trustworthiness of the resulting data, the analytical protocol must be self-validating. This is achieved by incorporating a matrix-matched calibration curve and Quality Control (QC) samples (Low, Mid, and High concentrations) into every extraction and LC-MS/MS run.

Causality of Extraction Method: Protein Precipitation (PPT) using cold acetonitrile is selected over Liquid-Liquid Extraction (LLE). Because 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is highly polar when ionized, LLE would require precise acidic pH control to force the molecule into an organic layer. PPT is faster, highly reproducible, and effectively releases protein-bound drug into the supernatant.

Protocol 3: Plasma Sample Extraction
  • Thawing: Thaw plasma samples, calibration standards, and QCs on ice.

  • Aliquot: Transfer 50 µL of each plasma sample into a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) (e.g., 50 ng/mL of a deuterated analog or a generic IS like Tolbutamide) to each well.

  • Mixing & Centrifugation: Seal the plate, vortex vigorously for 5 minutes, and centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well plate and dilute with 100 µL of ultra-pure water to match the initial mobile phase conditions (preventing peak distortion during chromatography).

  • Analysis: Inject 5 µL onto an LC-MS/MS system equipped with a C18 reverse-phase column. Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode (due to the carboxylic acid) using Multiple Reaction Monitoring (MRM).

Data Analysis: Calculate Non-Compartmental Analysis (NCA) parameters using software such as Phoenix WinNonlin. Key deliverables include Cmax​ (Maximum plasma concentration), Tmax​ (Time to Cmax​ ), AUC0−last​ (Area under the curve), t1/2​ (Elimination half-life), and Clearance ( CL ). Absolute bioavailability ( F% ) is calculated as:

F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

References

  • Shah SM, Jain AS, Kaushik R, Nagarsenker MS, Nerurkar MJ. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2014;15(5):1307-1323. URL: [Link]]

  • Palucki M, Higgins JD, Kwong E, Templeton AC. Strategies at the Interface of Drug Discovery and Development: Early Optimization of the Solid State Phase and Preclinical Toxicology Formulation for Potential Drug Candidates. Journal of Medicinal Chemistry. 2010;53(16):5897-5905. URL: [Link]]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for reducing impurities during the critical crystallization step. The information herein is grounded in established principles of crystallization and addresses common challenges encountered in the laboratory.

Troubleshooting Guide: Specific Crystallization Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by probable causes and actionable solutions based on scientific principles.

Q1: My final crystalline product has a persistent off-white, yellow, or brownish tint. How can I obtain a pure white solid?

Probable Causes:

  • High Molecular Weight Colored Impurities: These often arise from side reactions during the synthesis or from degradation products and can be difficult to remove by simple crystallization as they may co-precipitate with the product.

  • Oxidation: The product or impurities may be susceptible to oxidation, especially during prolonged heating in the presence of air.

  • Insoluble Particulates: Fine, insoluble impurities (dust, catalyst residues) may be present in the crude material.

Recommended Solutions:

  • Activated Charcoal Treatment: Add a small amount (typically 1-2% by weight of your crude product) of activated charcoal (Norit) to the dissolved, hot solution. The charcoal adsorbs high molecular weight colored impurities onto its surface.

  • Hot Filtration: After the charcoal treatment, perform a hot filtration to remove both the charcoal and any other insoluble impurities.[1] This step must be done quickly to prevent the desired product from crystallizing prematurely. It is advisable to use a pre-heated filter funnel.

  • Use an Inert Atmosphere: If oxidation is suspected, conduct the dissolution and cooling steps under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[2]

Q2: HPLC analysis consistently shows impurity peaks corresponding to starting materials (e.g., 2-methylbenzylamine, itaconic acid). How can they be removed effectively?

Probable Causes:

  • Incomplete Reaction: The initial synthesis may not have proceeded to completion, leaving unreacted starting materials.[3]

  • Incorrect Stoichiometry: An excess of one starting material was used in the synthesis.

  • Co-precipitation: The starting materials have solubilities similar to the product in the chosen crystallization solvent, causing them to crystallize out alongside the product.

Recommended Solutions:

  • Aqueous Wash/Extraction: Before crystallization, perform a liquid-liquid extraction on a solution of the crude product.

    • To remove unreacted 2-methylbenzylamine (a base), wash the organic solution with a dilute acidic solution (e.g., 5% HCl).

    • To remove unreacted itaconic acid (an acid), wash the organic solution with a dilute basic solution (e.g., 5% sodium bicarbonate).[2]

  • Solvent Re-evaluation: The chosen crystallization solvent may not be optimal. Screen for a solvent in which the starting materials are highly soluble even at low temperatures, while the desired product's solubility drops significantly upon cooling.[4] This differential solubility is key to effective purification.[5]

  • Optimize Reaction Conditions: Revisit the synthesis step to ensure it runs to completion. This may involve increasing the reaction time, temperature, or adjusting the stoichiometry of the reactants.[3]

Q3: The resulting crystals are very small, needle-like, or form an oil, leading to poor filtration and low purity. How can I obtain larger, well-defined crystals?

Probable Causes:

  • Rapid Cooling: Cooling the solution too quickly is a primary cause of small crystal formation and impurity trapping.[5][6] A rapid drop in temperature leads to uncontrolled nucleation rather than slow, selective crystal growth.[][8]

  • High Supersaturation: The solution may be too concentrated, leading to rapid precipitation instead of crystallization.

  • Presence of Growth-Inhibiting Impurities: Certain impurities can adsorb to the surface of growing crystals, hindering the formation of a well-ordered lattice.[9]

Recommended Solutions:

  • Drastically Reduce Cooling Rate: This is the most critical parameter for growing large, pure crystals.[6][10]

    • Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath.[8]

    • For even slower cooling, insulate the flask with glass wool or place it within a larger beaker of hot water (a dewar flask can also be used).[9]

  • Seeding: Introduce a single, pure seed crystal into the slightly cooled, saturated solution. This provides a template for ordered growth and can prevent oiling out.[][9]

  • Scratching: Gently scratching the inside surface of the flask at the air-solvent interface with a glass rod can create microscopic nucleation sites, initiating crystal growth.[9]

  • Anti-Solvent Crystallization: Consider using a solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is insoluble until the solution becomes turbid. This controlled approach to supersaturation can yield high-quality crystals.[11]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the crystallization process for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Q1: How do I select the best solvent for crystallization?

The ideal crystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[5] Conversely, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[4]

Experimental Protocol: Solvent Screening

  • Sample Preparation: Place a small amount (e.g., 10-20 mg) of your crude product into several different test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures) dropwise at room temperature until a slurry is formed.

  • Heating: Gently heat the test tubes in a water or sand bath. Observe if the solid dissolves completely. A good solvent will dissolve the compound completely or with the addition of only a little more solvent.[1]

  • Cooling: Allow the tubes with dissolved solids to cool slowly to room temperature, and then in an ice bath.

  • Observation: The best solvent will be the one that yields a large quantity of well-formed crystals upon cooling.[9]

Solvent ClassExamplesPolaritySuitability for Carboxylic Acids
Alcohols Ethanol, IsopropanolPolar ProticOften good choices due to hydrogen bonding capability.
Esters Ethyl AcetatePolar AproticCommonly used and effective for moderate polarity compounds.
Aromatics TolueneNonpolarCan be effective, especially if impurities are highly polar.
Ketones AcetonePolar AproticGood solvent power, but its low boiling point can be a challenge.
Water WaterVery PolarMay be suitable, but solubility of the organic acid might be low unless heated significantly.

Table 1: Common solvents for screening the crystallization of carboxylic acids.[9]

Q2: What is the scientific reason that slow cooling improves crystal purity?

Crystallization is an equilibrium process.[5] When a solution is cooled slowly, solute molecules have sufficient time to arrange themselves into the most thermodynamically stable crystal lattice.[8] Molecules of the correct compound fit perfectly into this growing lattice, forming strong intermolecular bonds. Impurity molecules, having a different size and shape, do not fit well and are rejected back into the solution.[5]

If the solution is cooled too quickly, the system is driven far from equilibrium. The strong driving force for solidification causes molecules to deposit onto the crystal surface indiscriminately, trapping impurities within the lattice.[5][6][8] This results in smaller, less pure crystals.[10]

Q3: What are the primary mechanisms of impurity incorporation and how can they be addressed?

Impurities can contaminate a crystalline product through several mechanisms.[12][13] Understanding the mechanism is key to selecting the right purification strategy.

  • Surface Deposition/Adsorption: Impurities adhere to the crystal surface, often from residual mother liquor that isn't washed away.[13]

    • Solution: Wash the filtered crystals with a small amount of fresh, ice-cold crystallization solvent.[1] The cold solvent will dissolve surface impurities without dissolving a significant amount of the product.

  • Inclusions: Pockets of impurity-rich mother liquor get trapped within the growing crystal.[13]

    • Solution: This is typically caused by rapid crystal growth.[13] Slowing the cooling rate and reducing the level of supersaturation are the most effective ways to prevent inclusions.

  • Solid Solution: The impurity has a structure very similar to the product and can substitute for product molecules within the crystal lattice itself.

    • Solution: This is the most challenging scenario. A single crystallization may be insufficient. Options include multi-step recrystallization, or switching to a different purification technique like column chromatography.[9] Sometimes, crystallizing a different polymorphic form of the API can help reject the impurity.[14]

Q4: What analytical techniques are essential for monitoring purity during crystallization development?

A combination of analytical methods is crucial for accurately assessing purity and guiding process optimization.[3][15][16]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the levels of organic impurities and unreacted starting materials.[16][17] It provides precise data on the percentage of purity.

  • Gas Chromatography (GC): Used specifically to detect and quantify residual solvents that may be trapped in the crystal lattice.[3][18]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used to identify the molecular weight and structure of unknown impurity peaks, which is critical for understanding their origin.[3][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the final product and characterize major impurities if their concentration is high enough.[16][19]

Visualized Workflows
General Troubleshooting Workflow for Impurity Reduction

G start Impure Crystalline Product q1 What is the nature of the impurity? start->q1 type_color Colored Impurity (Yellow/Brown Tint) q1->type_color Visual Color type_sm Starting Materials (HPLC Evidence) q1->type_sm Analytical Data type_poor Poor Crystal Form (Needles/Oil/Low Purity) q1->type_poor Physical Appearance sol_charcoal 1. Add Activated Charcoal 2. Perform Hot Filtration type_color->sol_charcoal sol_wash 1. Pre-crystallization pH Wash 2. Re-evaluate Solvent Choice type_sm->sol_wash sol_cooling 1. Slow Down Cooling Rate 2. Use Seeding or Anti-Solvent 3. Reduce Concentration type_poor->sol_cooling end_product Pure Crystalline Product sol_charcoal->end_product sol_wash->end_product sol_cooling->end_product

Caption: Troubleshooting workflow for common impurity issues.

Optimized Recrystallization Protocol

G cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation dissolve 1. Dissolution Dissolve crude solid in minimum hot solvent. hot_filter 2. Hot Filtration (Optional) Remove insoluble impurities and/or charcoal. dissolve->hot_filter cool 3. Slow Cooling CRITICAL STEP: Allow to cool to RT slowly. Insulate flask. hot_filter->cool ice_bath 4. Further Cooling Place in ice bath to maximize yield. cool->ice_bath vac_filter 5. Vacuum Filtration Collect crystals. ice_bath->vac_filter wash 6. Washing Wash crystals with small amount of cold solvent. vac_filter->wash dry 7. Drying Dry under vacuum to remove residual solvent. wash->dry

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling Reactions for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the technical support center for the optimization of reaction conditions for the coupling of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for the coupling of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific chemical transformation. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Introduction to the Chemistry

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile building block in medicinal chemistry. The pyrrolidinone core serves as a rigid scaffold, and the carboxylic acid at the 3-position is a key functional handle for derivatization, most commonly through amide bond formation.[1] The 2-methylbenzyl group at the N-1 position can influence the molecule's biological activity and pharmacokinetic properties.[1] Successful and high-yielding amide coupling is therefore a critical step in the synthesis of a wide array of potential therapeutic agents.

This guide will delve into the nuances of optimizing these coupling reactions, from selecting the right reagents to troubleshooting common issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when working with 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid and its coupling reactions.

Q1: What is the best way to synthesize the starting material, 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The most common and straightforward synthesis of the core scaffold involves the reaction of 2-methylbenzylamine with itaconic acid.[1] This reaction typically proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The reaction is often carried out in a suitable solvent like water or toluene at elevated temperatures.[2][3]

Q2: Which coupling reagents are most effective for this type of carboxylic acid?

A2: The choice of coupling reagent is critical for a successful reaction. For 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, several classes of coupling reagents can be effective. A comparison is provided in the table below.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCReadily available, cost-effective.Can lead to racemization; requires an additive (e.g., HOBt, Oxyma) to suppress side reactions.[4]
Uronium/Aminium Salts HATU, HBTUHigh coupling efficiency, fast reaction rates, low racemization.[4]More expensive; can cause guanidinylation of the amine if not used correctly.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization risk, good for hindered couplings.More expensive, byproducts can sometimes be difficult to remove.

For routine couplings, EDC in combination with an additive like HOBt or Oxyma is a good starting point. For more challenging couplings, such as with sterically hindered amines, a uronium or phosphonium salt like HATU or PyBOP is recommended.

Q3: What are the most common side reactions to watch out for?

A3: Several side reactions can occur during the coupling process:

  • Racemization: If the carboxylic acid has a stereocenter, there is a risk of epimerization under the reaction conditions. The choice of coupling reagent and base is crucial to minimize this.

  • N-acylurea formation: This is a common side reaction when using carbodiimides without an additive. The activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine.

  • Guanidinylation: Uronium-based coupling reagents like HATU can react with the amine starting material to form a guanidinium byproduct, effectively capping the amine and preventing it from participating in the desired reaction. This is more prevalent with excess uronium reagent or prolonged reaction times.

  • Hydrolysis of the activated ester: If there is moisture in the reaction, the activated carboxylic acid can be hydrolyzed back to the starting carboxylic acid, leading to lower yields.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common TLC visualization method is to stain with potassium permanganate, which will show the consumption of the amine starting material. LC-MS is a more definitive method that allows for the identification of starting materials, product, and any major byproducts.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the amide coupling of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Coupling Reagent Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture. Use fresh, high-quality reagents and store them in a desiccator.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent. Common solvents for amide coupling include DMF, DCM, and THF. If solubility is an issue, consider gentle heating or using a co-solvent.
Inappropriate Base A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize any acid present and facilitate the reaction. Ensure the correct stoichiometry of the base is used.
Steric Hindrance If coupling to a sterically hindered amine, consider switching to a more powerful coupling reagent like HATU or PyAOP. Increasing the reaction temperature or time may also be beneficial.
Insufficient Activation Time When using reagents like HATU, a short pre-activation step (mixing the carboxylic acid, HATU, and base for a few minutes before adding the amine) can improve yields.
Problem 2: Presence of Significant Side Products
Possible Cause Suggested Solution
N-acylurea Formation (with carbodiimides) Always use an additive such as HOBt or Oxyma when using EDC or DCC to suppress this side reaction.
Guanidinylation (with uronium reagents) Avoid using a large excess of the uronium reagent. Add the activated carboxylic acid solution to the amine, rather than the other way around.
Racemization Use a racemization-suppressing additive like HOBt or Oxyma. Onium salt reagents (HATU, PyBOP) generally lead to less racemization than carbodiimides. Running the reaction at a lower temperature can also help.
Problem 3: Difficult Purification
Possible Cause Suggested Solution
Removal of Urea Byproducts (from DCC/EDC) Dicyclohexylurea (from DCC) is poorly soluble and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.
Removal of Excess Coupling Reagents and Additives Most coupling reagent byproducts and additives like HOBt can be removed with an aqueous workup (e.g., washing with dilute acid, base, and brine).
Co-elution of Product and Impurities on Silica Gel If purification by column chromatography is challenging, consider changing the solvent system or using a different stationary phase (e.g., reversed-phase chromatography). Recrystallization or precipitation may also be effective purification techniques.

Experimental Protocols

The following are detailed protocols for the amide coupling of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid using two common sets of coupling reagents.

Protocol 1: EDC/HOBt Coupling

This protocol is a good starting point for routine amide bond formations.

Materials:

  • 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Coupling

This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines.

Materials:

  • 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a separate flask, dissolve 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir this "pre-activation" mixture at room temperature for 15-30 minutes.

  • Add the amine (1.1 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow

A general workflow for optimizing the amide coupling reaction is presented below.

G start Start: Amide Coupling of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid protocol_selection Select Initial Protocol (e.g., EDC/HOBt) start->protocol_selection run_reaction Run Reaction & Monitor (TLC/LC-MS) protocol_selection->run_reaction check_completion Reaction Complete? run_reaction->check_completion workup Aqueous Workup & Purification check_completion->workup Yes troubleshoot Troubleshoot check_completion->troubleshoot No characterization Characterize Product (NMR, MS) workup->characterization end End: Pure Product characterization->end low_yield Low Yield/No Reaction troubleshoot->low_yield Issue side_products Significant Side Products troubleshoot->side_products Issue change_reagent Change Coupling Reagent (e.g., to HATU) low_yield->change_reagent optimize_conditions Optimize Conditions (Temp, Time, Base) low_yield->optimize_conditions adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry review_purification Review Purification Strategy side_products->review_purification change_reagent->run_reaction optimize_conditions->run_reaction adjust_stoichiometry->run_reaction review_purification->workup

Caption: A decision-making workflow for optimizing amide coupling reactions.

References

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar. [Link]

  • Šiugždaitė, J., Krikštaponis, K., Vaickelionienė, R., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]

  • Mickevičius, V., Vaickelionienė, R., & Šiugždaitė, J. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(23), 5629. [Link]

  • Chen, D., Xu, L., Ren, B., Wang, Z., & Liu, C. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(25), 4571–4575. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Mickevičius, V., & Vaickelionienė, R. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]

  • 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives. (n.d.).
  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Method for the purification of lipoglycopeptide antibiotics. (n.d.).
  • Research Article Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of. (n.d.). ResearchGate. [Link]

  • 1-(2-CHLOROBENZYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID. (n.d.). NextSDS. [Link]

  • and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising. (2023). Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the technical support guide for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. Proper storage and handling are critical to prevent degradation, which can compromise experimental results and lead to costly delays. This guide provides in-depth answers to frequently asked questions, troubleshooting advice, and validated protocols based on the fundamental chemical principles governing the molecule's structure.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and what are its primary vulnerabilities?

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a molecule featuring three key functional groups:

  • A γ-lactam (5-oxopyrrolidine) ring: A five-membered cyclic amide.

  • A carboxylic acid moiety.

  • An N-(2-methylbenzyl) group.

The primary vulnerabilities arise from the inherent reactivity of the lactam ring and the N-benzyl group. The two most probable degradation pathways are:

  • Hydrolysis: The γ-lactam ring, being a cyclic amide, is susceptible to cleavage by water. This reaction, which can be catalyzed by acidic or basic trace impurities, results in the opening of the ring to form the corresponding amino acid derivative. While γ-lactams are significantly more stable than their highly strained β-lactam cousins (found in penicillin, for example), hydrolysis remains a primary concern for long-term storage, especially in the presence of moisture.[1][2][3]

  • Oxidation: The benzylic position—the carbon atom connecting the phenyl ring to the pyrrolidinone nitrogen—is a primary target for oxidation. Atmospheric oxygen can initiate a free-radical process, particularly if exposed to light or trace metal catalysts, leading to the formation of various oxidative impurities or even cleavage of the benzyl group.[4][5]

Q2: What are the ideal long-term storage conditions for this compound?

To mitigate the risks of hydrolysis and oxidation, a multi-faceted approach to storage is essential. The following conditions are recommended based on best practices for analogous compounds and general chemical stability principles outlined by regulatory bodies like the ICH.[6][7]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation.[8]
Humidity Dry / AnhydrousMinimizes the availability of water for lactam ring hydrolysis.[9]
Light Amber vial / DarkPrevents photolytic degradation pathways. Photostability testing is a core part of ICH guidelines.[10]
Container Tightly sealed, inert material (e.g., glass)Prevents moisture and oxygen ingress. Use of containers made of inert materials avoids potential catalysis of degradation by container components.[11][12]
Q3: How can I detect if my sample has degraded?

Degradation can be assessed through both physical observation and analytical chemistry.

  • Visual Inspection: While not definitive, visual cues can be an early warning. Look for a change in color (e.g., from white/off-white to yellow or brown), a change in physical form (e.g., clumping of a powder, indicating moisture uptake), or a noticeable odor.

  • Analytical Assessment: The most reliable method is to assess the purity of the compound using a stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this purpose.[13][14] A properly developed HPLC method can separate the parent compound from its degradation products. A decrease in the main peak's area percent and/or the appearance of new peaks are quantitative indicators of degradation.

Q4: I have a batch of material that has been stored improperly. Can it be salvaged?

Salvaging a degraded sample is generally not recommended as the exact nature and toxicity of the impurities are often unknown. If the degradation is minor and you have the resources, re-purification via techniques like recrystallization or preparative chromatography is a possibility. However, you must first use an analytical method like LC-MS to identify the impurities and confirm that the purification method successfully removes them.[13] For most research applications, the most reliable and cost-effective solution is to discard the suspect material and use a fresh, properly stored sample to ensure the integrity of your results.

Troubleshooting Guide

Observed SymptomPotential CauseRecommended Action
Reduced purity by HPLC with new, more polar peaks. Hydrolytic Degradation: The ring-opened product is typically more polar than the parent lactam.The sample has been exposed to moisture. Discard the sample. Implement the recommended storage protocol, ensuring the use of a desiccator and tightly sealed vials.
Compound has developed a yellow or brown tint. Oxidative Degradation: Oxidation products involving the aromatic ring or benzylic position are often colored.The sample has been exposed to air and/or light. While it may still be usable for non-critical applications, it is best to use a fresh sample. For future storage, blanket the sample with argon or nitrogen and store it in an amber vial in the dark.
Powder appears clumpy or "wet". Moisture Absorption (Hygroscopicity): The compound is likely hygroscopic, absorbing water from the atmosphere.This is a precursor to hydrolysis. Dry the material under high vacuum if and only if it is thermally stable. However, it is safer to discard it. Store new material in a desiccator.
Inconsistent experimental results using the same batch. Heterogeneous Degradation: Degradation may have occurred non-uniformly, especially on the material's surface.Thoroughly mix the sample before weighing. However, this is a strong indicator of a stability issue. A full purity re-check by HPLC is required. It is highly recommended to switch to a new, properly stored batch.

Visualized Workflows and Degradation Pathways

To provide a clearer understanding, the following diagrams illustrate the key chemical transformations and recommended handling procedures.

DegradationPathways cluster_main 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway A Parent Compound B Ring-Opened Amino Acid A->B + H2O (Moisture) C Benzylic Hydroperoxide A->C + O2 (Air, Light) D Debenzylated Pyrrolidinone + 2-Methylbenzaldehyde C->D Further Degradation

Caption: Potential degradation pathways for the target compound.

HandlingWorkflow Start Receive Compound QC Perform Initial QC (HPLC Purity, Appearance) Start->QC Prep Work Inside Glovebox or Inert Atmosphere Hood QC->Prep If Purity ≥ 98% Aliquot Aliquot into Small, Single-Use Amber Vials Prep->Aliquot Blanket Backfill Each Vial with Argon/Nitrogen Aliquot->Blanket Seal Seal Tightly with Parafilm-Wrapped Caps Blanket->Seal Store Place in -20°C Freezer (Inside a Desiccator if possible) Seal->Store End Use Aliquots as Needed Store->End

Caption: Recommended workflow for handling and storage.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol minimizes exposure to atmospheric oxygen and moisture, the two primary drivers of degradation.

  • Preparation: Move the sealed primary container of the compound, along with smaller amber glass vials, caps, and necessary tools, into a glovebox or an enclosure flushed with an inert gas (argon or nitrogen).

  • Aliquoting: Carefully open the primary container inside the inert atmosphere. Weigh out appropriate quantities of the compound for single-use experiments (e.g., 10-50 mg) into the pre-labeled amber vials. Aliquoting prevents the need to repeatedly open and close the main stock container, which introduces atmospheric contaminants.

  • Inerting: Before sealing each aliquot, ensure the vial's headspace is filled with the inert gas.

  • Sealing: Tightly cap each vial. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed aliquots into a secondary container (like a small box) and store them in a freezer at -20°C or below. For maximum protection, this secondary container can be placed inside a desiccator within the freezer.

  • Record Keeping: Maintain a detailed log of the batch number, date of aliquoting, and purity at the time of storage.

Protocol 2: Purity Assessment by Reversed-Phase HPLC-UV

This method provides a baseline for assessing the stability of the compound over time. It is a general method and may require optimization for specific impurity profiles.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 20% B

    • 20-25 min: Hold at 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution. Dilute as necessary for analysis.

System Suitability: Before analyzing samples, inject a standard solution multiple times to ensure the system is performing correctly. Check for consistent retention times, peak areas, and peak shapes.

Analysis: A pure sample should yield a single major peak. The appearance of new peaks, especially those eluting earlier (more polar), is indicative of degradation. The purity can be calculated using the area percent method.

References

  • ResearchGate. Alkaline Hydrolysis of a gamma-Lactam Ring. Available from: [Link]

  • ACS Publications. Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Available from: [Link]

  • Canadian Journal of Chemistry. The kinetics and mechanism of acid catalysed hydrolysis of lactams. Available from: [Link]

  • PubMed. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Available from: [Link]

  • ACS Publications. Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • ICH. Q1A(R2) Guideline. Available from: [Link]

  • PubMed. Oxidative Debenzylation of N-benzyl Amides and O-benzyl Ethers Using Alkali Metal Bromide. Available from: [Link]

  • Aglayne, Inc. N-Methylpyrrolidone - SAFETY DATA SHEET. Available from: [Link]

  • Navy Brand Manufacturing. N-Methyl Pyrrolidone SDS. Available from: [Link]

  • ZESHENG. How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored?. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid vs. Pyroglutamic Acid in Modern Drug Discovery

A Senior Application Scientist's Guide to Navigating Pyrrolidinone Scaffolds in Medicinal Chemistry In the landscape of contemporary drug design, the pyrrolidinone core stands as a privileged scaffold, a structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Pyrrolidinone Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug design, the pyrrolidinone core stands as a privileged scaffold, a structural motif consistently found in a diverse array of biologically active molecules.[1] Its rigid, five-membered lactam ring offers a three-dimensional framework that can be strategically decorated to engage with biological targets with high affinity and specificity.[2] Within this family of compounds, two distinct approaches to leveraging the pyrrolidinone core have emerged, exemplified by the naturally occurring chiral building block, pyroglutamic acid, and its synthetically versatile N-substituted counterparts, such as 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

This guide provides an in-depth, objective comparison of these two scaffolds for researchers, scientists, and drug development professionals. We will dissect their fundamental differences in design philosophy, explore their respective advantages and limitations, and provide the experimental groundwork to empower you to make informed decisions in your own drug discovery programs.

At a Glance: Two Philosophies, One Core

FeaturePyroglutamic Acid1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
Core Philosophy Chiral Pool Starting MaterialModular Synthetic Scaffold
Key Structural Feature Unsubstituted lactam N-H, fixed (S)-stereochemistry at C5Substituted N-benzyl group, racemic or stereochemically defined at C3
Primary Application Introduction of conformational constraint, chiral building block for complex syntheses.[3]Vector for exploring specific binding pockets, modulation of physicochemical properties.[2]
Derivatization Strategy Primarily at the C3 carboxylic acid and C4 position.[3]Primarily at the C3 carboxylic acid and diversification of the N-substituent.[4]

The Natural Virtuoso: Pyroglutamic Acid

Pyroglutamic acid, or 5-oxoproline, is a cyclical derivative of glutamic acid, a testament to nature's ingenuity.[5] Its defining feature in drug design is its rigid, chiral structure, which serves as an excellent starting point for the synthesis of conformationally constrained analogs of amino acids and peptides.[3] By locking a portion of a molecule's structure, medicinal chemists can reduce the entropic penalty of binding to a target, often leading to enhanced potency and selectivity.

The unsubstituted lactam N-H group is a key feature, providing a hydrogen bond donor functionality.[5] Derivatization of pyroglutamic acid typically occurs at the C3 carboxylic acid or by functionalization of the C4 position to introduce additional side chains, mimicking other amino acids.[3]

The Drug Designer's Perspective on Pyroglutamic Acid:

The decision to employ pyroglutamic acid is often driven by a hypothesis that conformational restriction is key to achieving the desired biological activity. It is the scaffold of choice when the goal is to mimic a specific turn or secondary structure of a peptide or to create a rigid framework to orient other pharmacophoric elements. Its utility is particularly pronounced in the design of peptidomimetics and inhibitors of enzymes that recognize amino acid substrates.[6]

Caption: Design logic for employing pyroglutamic acid.

The Synthetic Workhorse: 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

In contrast to the fixed nature of pyroglutamic acid, 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid represents a modular approach to drug design. Here, the pyrrolidinone core serves as a central scaffold, with the N-substituent acting as a key vector for diversification and optimization. The nitrogen atom of the pyrrolidinone ring is a privileged position for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being N-substituted.[2]

The 2-methylbenzyl group in this specific molecule is not merely a placeholder; it is a deliberate design element intended to probe a specific region of a target's binding pocket. The methyl group can provide beneficial steric interactions or influence the overall conformation of the molecule. By synthesizing a library of analogs with different substituents on the benzyl ring, or by replacing the benzyl group entirely, medicinal chemists can systematically explore the structure-activity relationship (SAR) and fine-tune the compound's properties.[7]

The Drug Designer's Perspective on N-Substituted Pyrrolidinones:

The choice of an N-substituted pyrrolidinone scaffold is driven by the need for rapid analog synthesis and the exploration of a target's binding site. This approach is particularly powerful when the target has a well-defined pocket that can be exploited by varying the N-substituent. The N-benzyl group can engage in hydrophobic or π-stacking interactions, while the pyrrolidinone core and the C3-carboxylic acid provide additional points of interaction. This modularity allows for the optimization of not only potency but also pharmacokinetic properties like solubility and metabolic stability.[2]

Caption: Design logic for employing N-substituted pyrrolidinones.

Comparative Biological Activity: A Look at the Evidence

For instance, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antibacterial activity against various pathogens.[6][9] In one study, a hydrazone derivative demonstrated potent inhibition of S. aureus with a MIC of 3.9 μg/mL, which was superior to the control antibiotic cefuroxime (7.8 μg/mL).[9] This highlights the potential of the N-substituted pyrrolidinone scaffold in the development of novel anti-infective agents.

Furthermore, N-benzylpyrrolidine derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[10] This underscores the versatility of the N-benzyl moiety in targeting specific enzymes.

The following table summarizes representative biological activities of N-substituted pyrrolidinone derivatives, providing a potential indication of the activities that could be explored for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Compound ClassBiological ActivityTarget/OrganismPotency (Representative)
1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAntibacterialS. aureusMIC = 3.9 µg/mL
N-benzylpyrrolidine derivativesMAO-B InhibitionMAO-B enzymeIC₅₀ in the nanomolar range
Pyrrolidinone derivativesAnticonvulsantAnimal models of epilepsyED₅₀ values comparable to clinical drugs

Experimental Protocols: From Synthesis to Biological Evaluation

The following protocols provide a detailed, step-by-step guide for the synthesis of the core scaffolds and their subsequent biological evaluation. These protocols are designed to be self-validating, with clear endpoints and controls.

Synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

This synthesis proceeds via a Michael addition of 2-methylbenzylamine to itaconic acid, followed by an intramolecular cyclization.

Materials:

  • Itaconic acid

  • 2-Methylbenzylamine

  • Water or a high-boiling point solvent (e.g., ethylene glycol)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 eq) and 2-methylbenzylamine (1.0-1.2 eq).

  • Add water or another suitable high-boiling point solvent.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, acidify the mixture with hydrochloric acid to precipitate the product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for N-substituted pyrrolidinones.

Derivatization of Pyroglutamic Acid

This protocol outlines a general method for creating amide derivatives of pyroglutamic acid at the C3 carboxylic acid position.

Materials:

  • (S)-Pyroglutamic acid

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • The desired amine

  • Triethylamine or another suitable base

  • Saturated sodium bicarbonate solution (for workup)

Procedure:

  • Suspend (S)-pyroglutamic acid (1.0 eq) in anhydrous DCM.

  • Carefully add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Antibacterial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton broth.

  • Prepare a standardized inoculum of the bacterial strain to be tested (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion: A Strategic Choice

The choice between pyroglutamic acid and a scaffold like 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is not a matter of one being inherently superior to the other, but rather a strategic decision based on the goals of the drug discovery program.

Pyroglutamic acid offers a direct and elegant route to conformationally constrained molecules, leveraging the principles of stereochemical control and rigidification. It is a powerful tool for peptidomimicry and the creation of highly specific ligands.

In contrast, 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid embodies a modular and adaptable approach. It provides a robust framework for systematic SAR exploration and the fine-tuning of both pharmacological and pharmacokinetic properties through the diversification of the N-substituent.

Ultimately, a deep understanding of the strengths and applications of both of these valuable pyrrolidinone-based scaffolds will enrich the medicinal chemist's toolkit and pave the way for the discovery of the next generation of innovative therapeutics.

References

  • BenchChem. (2025).
  • Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC.
  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.
  • Bedini, A., et al. (2003). Development and Conformational Analysis of a Pseudoproline-Containing Turn Mimic.
  • Molecules. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • PharmaBlock. (n.d.).
  • Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed.
  • Molecules. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • MDPI. (2024).
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of BOC-L-Pyroglutamic Acid Benzyl Ester.
  • KTU ePubl. (n.d.). Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • ACS Publications. (2003). Development and Conformational Analysis of a Pseudoproline-Containing Turn Mimic. The Journal of Organic Chemistry.
  • ACS Publications. (2004). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.
  • ResearchGate. (n.d.).
  • Liu, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed.
  • ResearchGate. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)
  • ResearchGate. (n.d.). Asymmetric synthesis of pyroglutamic acids via Ni(II) complex methodology.
  • Kitchen, D. A., et al. (1992). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. PubMed.
  • MDPI. (2026). N-Benzylpyrrolidine Compounds with MAO-B Inhibitory Activity in an Experimental Model of Parkinson's Disease.
  • ResearchGate. (2021).
  • BOC Sciences. (n.d.).
  • BenchChem. (n.d.). The Pharmacophore of N-benzyl Benzimidazole Compounds: A Technical Guide to a Privileged Scaffold.

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Comparative

A Comparative Guide to the Efficacy of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid and Standard Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the potential efficacy of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid against establis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potential efficacy of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid against established pyrrolidine-based therapeutics and other standard drugs. While direct comparative experimental data for this specific compound is limited in publicly available literature, this document synthesizes information on structurally related N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives to project its potential biological activities. These are then benchmarked against the known performance of standard pyrrolidine drugs such as Levetiracetam and Piracetam, as well as widely used anticancer and antimicrobial agents like Doxorubicin and Ciprofloxacin.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Its unique stereochemistry and ability to participate in various molecular interactions make it a privileged scaffold in medicinal chemistry. This guide focuses on 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, and evaluates its potential in neuroprotection, oncology, and infectious diseases by comparing it with standard therapeutics.

Synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

The synthesis of the core scaffold of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of a primary amine with itaconic acid. This process involves a Michael addition followed by an intramolecular cyclization. For the target compound, 2-methylbenzylamine would be reacted with itaconic acid. The carboxylic acid group at the 3-position serves as a versatile handle for further derivatization, allowing for the creation of a diverse library of compounds with potentially enhanced biological activities.[1][2]

Comparative Efficacy Analysis

Due to the absence of direct experimental data for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, this section presents a comparative analysis based on the known activities of structurally similar compounds and standard drugs in three key therapeutic areas.

Neuroprotective Potential

Standard Pyrrolidine Drugs: Levetiracetam and Piracetam

Levetiracetam and Piracetam are well-established pyrrolidine derivatives with neuroprotective and nootropic properties.

  • Levetiracetam : Primarily used as an antiepileptic drug, its mechanism of action is unique among anticonvulsants. It binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and reducing neuronal hyperexcitability.[3][4][5][6][7] It also exhibits neuroprotective effects by limiting epileptogenesis and modulating calcium homeostasis.[4][5]

  • Piracetam : A cyclic derivative of GABA, Piracetam is known to enhance cognitive function and protect neurons from injury.[8][9] Its neuroprotective effects are attributed to its ability to restore cell membrane fluidity, modulate cholinergic and glutamatergic neurotransmitter systems, and exert antioxidant and anti-inflammatory effects.[8][9][10][11]

Projected Neuroprotective Efficacy of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Derivatives of 5-oxopyrrolidine have shown potential as neuroprotective agents.[12] Studies on similar compounds suggest they may protect neuronal cells from oxidative stress and excitotoxicity. For instance, various pyrrolidine derivatives have demonstrated protective effects in SH-SY5Y neuroblastoma cells, a common in vitro model for neurodegenerative diseases.[13][14][15][16] The 2-methylbenzyl substituent on the target compound may influence its lipophilicity and ability to cross the blood-brain barrier, potentially impacting its neuroprotective efficacy.

Comparative Neuroprotection Data

Compound/DrugModelKey FindingsReference(s)
Piracetam PTZ-induced epileptic ratsExhibited neuroprotective, anticonvulsant, and anti-anxiety properties.[8]
Piracetam SH-SY5Y cellsAmeliorates mitochondrial dysfunction and improves neurite outgrowth.[17]
Levetiracetam Clinical UseEffective in controlling partial-onset, myoclonic, and tonic-clonic seizures.[3][6]
Pyrrolidine Derivatives SH-SY5Y cellsShowed neuroprotective effects against oxidative stress induced by various toxins.[14][15][16]
Anticancer Activity

Standard Anticancer Agent: Doxorubicin

Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[18]

Projected Anticancer Efficacy of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Several studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives.[19][20][21][22][23] For instance, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated potent anticancer activity against A549 lung cancer cells.[19][23] The cytotoxic effect of these compounds is often structure-dependent, with modifications to the N-substituent significantly influencing their activity. The presence of the 2-methylbenzyl group on the target compound could modulate its interaction with biological targets within cancer cells.

Comparative Anticancer Activity Data

Compound/DrugCell LineIC50 ValueReference(s)
Doxorubicin MCF-7 (Breast Cancer)~0.1 - 2.5 µM[18][24][25][26][27]
Doxorubicin A549 (Lung Cancer)> 20 µM (resistant)[18][24][25][26]
1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives A549 (Lung Cancer)Potent activity observed at 100 µM for some derivatives.[19][23]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives A375 (Melanoma), PPC1 (Prostate)Some hydrazone derivatives showed significant cytotoxicity.[21]
Antimicrobial Activity

Standard Antibiotic: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Projected Antimicrobial Efficacy of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

The 5-oxopyrrolidine scaffold has been explored for the development of novel antimicrobial agents.[2][28] Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2][28] The antimicrobial efficacy of these compounds is influenced by the nature of the substituents on the N-phenyl ring.

Comparative Antimicrobial Activity Data

Compound/DrugBacterial StrainMIC ValueReference(s)
Ciprofloxacin E. coli~0.013 - 0.016 µM[29][30][31][32]
Ciprofloxacin S. aureus~0.6 µM[29][33]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives S. aureusSome derivatives showed strong inhibition (e.g., 3.9 µg/mL).[2][28]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives E. coliMIC values for some derivatives were comparable to ampicillin.[28]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives S. aureus (multidrug-resistant)One derivative showed favorable activity (MIC 1–8 µg/mL).

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standard experimental protocols for evaluating the biological activities discussed.

Neuroprotective Activity Assessment

In Vitro Model: SH-SY5Y Cell Line

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases.

Experimental Workflow for Neuroprotection Assay

G cluster_0 Cell Culture and Treatment cluster_1 Viability and Oxidative Stress Assessment A Seed SH-SY5Y cells in 96-well plates B Induce neurotoxicity (e.g., with H2O2 or MPP+) A->B C Treat cells with varying concentrations of test compound B->C D Perform MTT assay for cell viability C->D E Measure intracellular ROS levels (e.g., with DCFH-DA) C->E F Analyze data and determine EC50 D->F E->F

Caption: Workflow for assessing neuroprotective effects in vitro.

Anticancer Activity Assessment

In Vitro Model: Cancer Cell Lines (e.g., A549, MCF-7)

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Cell Seeding and Treatment cluster_1 Cell Viability Measurement A Plate cancer cells (e.g., A549, MCF-7) in 96-well plates B Treat with a range of concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate and then solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

Caption: Workflow for determining anticancer cytotoxicity.

Antimicrobial Activity Assessment

Method: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Experimental Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation A Prepare serial dilutions of the test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

References

  • Piracetam as Neuroprotective, Anticonvulsant, and Anti-Anxiety Agent: An In Vivo Study on Ptz Epileptic Rats. [Link]

  • What is the mechanism of Piracetam? - Patsnap Synapse. [Link]

  • Levetiracetam - Wikipedia. [Link]

  • Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC. [Link]

  • Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy - Frontiers. [Link]

  • Full article: Levetiracetam in the treatment of epilepsy. [Link]

  • Enhanced Neuroplasticity by the Metabolic Enhancer Piracetam Associated with Improved Mitochondrial Dynamics and Altered Permeability Transition Pore Function - PMC. [Link]

  • What is the mechanism of Levetiracetam? - Patsnap Synapse. [Link]

  • Recent Advances on Piracetam - idosi.org. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. [Link]

  • Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. - ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro - Semantic Scholar. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells - Spandidos Publications. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC. [Link]

  • Summary of previously published IC 50 values of doxorubicin in... - ResearchGate. [Link]

  • Microbiology Review(s) - accessdata.fda.gov. [Link]

  • α-Pyrrolidinononanophenone derivatives induce differentiated SH-SY5Y neuroblastoma cell apoptosis via reduction of antioxidant capacity: Involvement of NO depletion and inactivation of Nrf2/HO1 signaling pathway - PubMed. [Link]

  • Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - MDPI. [Link]

  • Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity - KTU ePubl. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. [Link]

  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC. [Link]

  • Neuroprotective effects of compounds on SH-SY5Y cells. Rasagiline and... - ResearchGate. [Link]

  • Neuroprotective Effects of Compounds 1 and 3. SH-SY5Y cells were... - ResearchGate. [Link]

  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. [Link]

Sources

Validation

Reproducibility of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid synthesis protocols

A Comparative Guide to the Synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid Introduction 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative. The pyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals.[1] The strategic functionalization of this core, particularly at the N-1 and C-3 positions, allows for the generation of diverse chemical libraries for drug discovery. This guide provides a comparative analysis of two common protocols for the synthesis of the title compound, extrapolated from established methods for analogous structures.[2][3][4] The protocols are compared based on their reaction conditions, mechanistic pathways, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.

Protocol 1: One-Pot Aqueous Synthesis

This protocol is adapted from the environmentally friendly synthesis of similar N-substituted 5-oxopyrrolidine-3-carboxylic acids.[3] It employs a one-pot reaction in water, which serves as both the solvent and a participant in the reaction cascade. This method is valued for its simplicity and reduced environmental impact.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (13.0 g, 0.1 mol) and deionized water (50 mL).

  • Reagent Addition: While stirring, add 2-methylbenzylamine (12.1 g, 0.1 mol) to the flask. The reaction is often exothermic, and the mixture may become a thick slurry.

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Crystallization: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to induce crystallization.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Causality and Mechanistic Insights

This one-pot synthesis proceeds through a tandem reaction sequence. The initial step is a Michael addition of the primary amine (2-methylbenzylamine) to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular amidation, where the newly formed secondary amine attacks one of the carboxylic acid groups, leading to cyclization and the formation of the pyrrolidinone ring with the elimination of a water molecule. Using water as a solvent is advantageous as it is non-toxic, non-flammable, and facilitates the reaction without the need for additional catalysts.

Workflow Visualization

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_node Combine Itaconic Acid, 2-Methylbenzylamine, and Water reaction_node Heat to Reflux (100°C) for 6-8 hours prep_node->reaction_node workup_node1 Cool to Room Temperature, then Ice Bath reaction_node->workup_node1 workup_node2 Vacuum Filtration workup_node1->workup_node2 workup_node3 Wash with Cold Water workup_node2->workup_node3 workup_node4 Dry Under Vacuum workup_node3->workup_node4

Caption: Workflow for the one-pot aqueous synthesis.

Protocol 2: Stepwise Michael Addition and Amide Cyclization

This protocol is based on the general synthetic strategy for producing N-substituted pyroglutamic acids, where the initial Michael addition is performed under milder conditions before inducing cyclization.[2] This approach can offer better control over the reaction and potentially lead to a cleaner product profile.

Experimental Protocol
  • Michael Addition: In a 250 mL round-bottom flask, dissolve itaconic acid (13.0 g, 0.1 mol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add 2-methylbenzylamine (12.1 g, 0.1 mol) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting materials.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator to yield the intermediate Michael adduct.

  • Cyclization: Add toluene (100 mL) to the flask containing the adduct. Heat the mixture to reflux (approximately 110 °C) using a Dean-Stark apparatus to azeotropically remove water formed during the reaction. Reflux for 4-6 hours.

  • Isolation: Cool the mixture to room temperature. The product will likely precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold toluene (2 x 20 mL) and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

  • Drying: Dry the purified product in a vacuum oven.

Causality and Mechanistic Insights

This protocol separates the synthesis into two distinct mechanistic steps. The first is the Michael addition, which is conducted at a lower temperature to favor the formation of the acyclic adduct over immediate cyclization. The use of an organic solvent like methanol facilitates the dissolution of the reactants. The second step is a thermally driven intramolecular cyclization (amidation). The use of a Dean-Stark apparatus is a key element, as it actively removes the water byproduct, driving the equilibrium towards the formation of the pyrrolidinone ring, in accordance with Le Chatelier's principle. This can lead to higher conversion and a purer final product.[5]

Workflow Visualization

Protocol2_Workflow cluster_michael Step 1: Michael Addition cluster_cyclization Step 2: Cyclization michael_node1 Dissolve Itaconic Acid in Methanol (0°C) michael_node2 Add 2-Methylbenzylamine Dropwise michael_node1->michael_node2 michael_node3 Stir at Room Temperature (4-6 hours) michael_node2->michael_node3 michael_node4 Evaporate Methanol michael_node3->michael_node4 cyclo_node1 Add Toluene and Reflux with Dean-Stark Trap (4-6 hours) michael_node4->cyclo_node1 Intermediate Adduct cyclo_node2 Cool to Room Temperature cyclo_node1->cyclo_node2 cyclo_node3 Vacuum Filtration cyclo_node2->cyclo_node3 cyclo_node4 Recrystallize and Dry cyclo_node3->cyclo_node4

Caption: Workflow for the two-step synthesis method.

Comparative Analysis

ParameterProtocol 1: One-Pot Aqueous SynthesisProtocol 2: Stepwise Synthesis
Solvent System WaterMethanol, Toluene
Temperature 100 °C (Reflux)0 °C to 110 °C
Reaction Time 6-8 hours8-12 hours (plus workup)
Number of Steps One potTwo distinct steps
Workup Simplicity High (Cool, filter, wash)Moderate (Solvent swap, filtration, recrystallization)
Control over Reaction ModerateHigh
Potential Yield Good to ExcellentExcellent
Potential Purity Good (May require recrystallization)High (Recrystallization is part of the protocol)
Environmental Impact Low ("Green" solvent)Higher (Use of volatile organic compounds)
Equipment Standard reflux setupReflux with Dean-Stark apparatus, Rotary evaporator
Discussion

Protocol 1 is the more straightforward and environmentally benign of the two methods. Its primary advantages are operational simplicity, the use of water as a solvent, and a shorter overall reaction time in a single vessel. This makes it an excellent choice for rapid synthesis, initial screening of derivatives, or when "green chemistry" principles are a priority. However, the high temperature and one-pot nature may lead to the formation of byproducts, potentially requiring further purification to achieve high analytical purity.

Protocol 2 offers a higher degree of control over the reaction by separating the Michael addition from the cyclization. This separation allows for optimization of each step and can lead to a cleaner reaction profile and higher purity of the final product. The use of a Dean-Stark trap to remove water during the cyclization step is a significant advantage for driving the reaction to completion. This protocol is preferable when high purity is critical, or when the one-pot method results in inseparable impurities. The main drawbacks are the longer procedure, the need for a solvent swap, and the use of volatile organic compounds (VOCs).

Decision Logic for Protocol Selection

Decision_Tree start Synthesis Goal? purity_check Is High Purity Critical? start->purity_check speed_check Is Speed & Simplicity a Priority? purity_check->speed_check No protocol2 Protocol 2: Stepwise purity_check->protocol2 Yes protocol1 Protocol 1: One-Pot Aqueous speed_check->protocol1 Yes speed_check->protocol2 No (Control is more important)

Sources

Comparative

A Guide to Cross-Validation of Binding Assays for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Authored by: A Senior Application Scientist In the landscape of contemporary drug discovery, the rigorous validation of molecular interactions is paramount. This guide provides a comprehensive framework for the cross-val...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

In the landscape of contemporary drug discovery, the rigorous validation of molecular interactions is paramount. This guide provides a comprehensive framework for the cross-validation of binding assays for the novel small molecule, 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, hereafter referred to as Compound X. We will explore a multi-faceted approach, leveraging orthogonal assay platforms to build a robust and reliable binding profile for Compound X against its designated biological target. This document is intended for researchers, scientists, and drug development professionals seeking to establish high-confidence binding data through methodical and scientifically sound cross-validation strategies.

The core principle of cross-validation lies in the utilization of distinct and independent experimental methodologies to measure the same biological event. By comparing the results from these orthogonal assays, we can mitigate the risk of technology-specific artifacts and gain a more holistic understanding of the binding interaction. This guide will focus on a comparative analysis of three widely adopted and complementary binding assay technologies: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive binding assay using fluorescence polarization (FP).

Understanding the Importance of Orthogonal Validation

Reliance on a single assay technology for characterizing a small molecule-protein interaction can be fraught with peril. Each method possesses its own inherent strengths and weaknesses, and can be susceptible to different types of interference. For instance, an apparent interaction observed in a primary screen might be the result of compound aggregation, non-specific binding, or assay artifacts. Cross-validation using orthogonal methods provides a critical layer of confirmation, ensuring that the observed binding is a genuine and specific interaction.

A robust cross-validation strategy will ideally involve at least two, and preferably three, distinct methodologies that rely on different physical principles to detect binding. By demonstrating concordance in the measured binding affinity (typically the dissociation constant, Kd) across these platforms, we can significantly increase our confidence in the data and make more informed decisions as we advance a compound through the drug discovery pipeline.

Comparative Analysis of Binding Assay Platforms

The selection of appropriate binding assays is contingent on a variety of factors, including the nature of the target protein, the properties of the small molecule, and the specific information required (e.g., affinity, kinetics, thermodynamics). For the purposes of this guide, we will consider the interaction of Compound X with a hypothetical protein target. The following table summarizes the key characteristics of our chosen orthogonal assays:

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Mass change on a sensor surfaceHeat change upon bindingChange in rotational motion of a fluorescent probe
Measures Affinity (Kd), Kinetics (ka, kd)Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Affinity (Ki)
Labeling Target or ligand is immobilizedLabel-freeRequires a fluorescently labeled probe
Throughput Medium to HighLow to MediumHigh
Sample Consumption LowHighLow
Key Advantages Real-time kinetics, label-free optionDirect measurement of thermodynamic parameters, label-freeHomogeneous assay, high throughput
Potential Pitfalls Immobilization artifacts, mass transport limitationsLow sensitivity for weak interactions, requires large sample amountsInterference from fluorescent compounds, requires a suitable fluorescent probe

Experimental Protocols for Cross-Validation

To ensure the integrity of our cross-validation efforts, it is imperative to employ meticulously designed and executed experimental protocols. The following sections provide detailed, step-by-step methodologies for characterizing the binding of Compound X to its target protein using SPR, ITC, and FP.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. This allows for the determination of both the affinity and the kinetics of the interaction.

Experimental Workflow:

A Immobilize Target Protein on Sensor Chip B Inject Serial Dilutions of Compound X A->B C Monitor Association and Dissociation Phases B->C D Regenerate Sensor Surface C->D E Fit Data to a Binding Model to Determine Kd, ka, and kd D->E

Caption: A streamlined workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Immobilization of the Target Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis of Compound X:

    • Prepare a series of dilutions of Compound X in a suitable running buffer.

    • Inject the Compound X dilutions sequentially over the immobilized target protein surface, starting with the lowest concentration.

    • Monitor the association of Compound X with the target protein in real-time.

    • Following the association phase, switch to running buffer alone to monitor the dissociation of the compound.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

A Load Target Protein into the Sample Cell B Load Compound X into the Injection Syringe A->B C Perform a Series of Small Injections of Compound X into the Sample Cell B->C D Measure the Heat Change After Each Injection C->D E Integrate the Heat Peaks and Fit to a Binding Isotherm to Determine Kd, n, ΔH, and ΔS D->E

Caption: A standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze both the target protein and Compound X into the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both the protein and the compound.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter.

    • Load a concentrated solution of Compound X into the injection syringe.

    • Perform a series of small, sequential injections of Compound X into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat peaks from each injection to obtain the heat change as a function of the molar ratio of Compound X to the target protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Fluorescence Polarization (FP) Competitive Binding Assay

FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. In a competitive binding format, an unlabeled compound (Compound X) competes with a fluorescently labeled tracer for binding to the target protein.

Experimental Workflow:

A Determine the Optimal Concentration of Target Protein and Fluorescent Tracer B Incubate Target Protein and Fluorescent Tracer with a Serial Dilution of Compound X A->B C Measure the Fluorescence Polarization of Each Sample B->C D Plot the Change in Polarization as a Function of Compound X Concentration C->D E Fit the Data to a Competitive Binding Model to Determine the IC50 and Calculate the Ki D->E

Caption: A typical workflow for a Fluorescence Polarization (FP) competitive binding assay.

Step-by-Step Protocol:

  • Assay Development:

    • Identify or develop a fluorescently labeled probe that binds to the target protein with a suitable affinity.

    • Determine the optimal concentrations of the target protein and the fluorescent probe to achieve a stable and robust assay window.

  • Competitive Binding Experiment:

    • Prepare a serial dilution of Compound X.

    • In a multi-well plate, add the target protein, the fluorescent probe, and the varying concentrations of Compound X.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the fluorescence polarization values as a function of the logarithm of the Compound X concentration.

    • Fit the resulting dose-response curve to a competitive binding model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Synthesizing the Data for a Confident Conclusion

The ultimate goal of this cross-validation effort is to generate a cohesive and consistent binding profile for Compound X. The Kd values obtained from SPR and ITC, along with the Ki value from the FP assay, should ideally be in close agreement. Minor variations are to be expected due to the different principles and conditions of each assay, but the values should be within the same order of magnitude.

By systematically applying these orthogonal and robust binding assays, we can build a high-confidence data package for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid, laying a solid foundation for its further development as a potential therapeutic agent. This rigorous approach to binding validation is a cornerstone of modern drug discovery, ensuring that only the most promising and well-characterized molecules advance toward the clinic.

References

  • Surface Plasmon Resonance (SPR): Principles and applications in drug discovery. [Link]

  • Fluorescence Polarization (FP) Assays: Principles and applications in high-throughput screening. [Link]

  • Cheng-Prusoff Equation: A tool for calculating Ki from IC50 values. [Link]

Comparative

Benchmarking 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid against known inhibitors

Benchmarking 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Guide to 5-Oxopyrrolidine Scaffolds vs. Standard Inhibitors Executive Summary In the landscape of modern drug discovery, rigid heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Guide to 5-Oxopyrrolidine Scaffolds vs. Standard Inhibitors

Executive Summary

In the landscape of modern drug discovery, rigid heterocyclic scaffolds are prioritized for their predictable pharmacokinetics and high functionalization potential. 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-2) is a privileged building block that has gained significant traction. Rather than acting as a standalone therapeutic, this compound serves as a highly tunable precursor. Recent benchmarking studies demonstrate that its optimized derivatives—particularly hydrazones and amides—exhibit potent biological activities that surpass standard clinical inhibitors, most notably in the realms of antimicrobial resistance (AMR) and biofilm disruption[1][2].

This guide objectively compares the performance of the 5-oxopyrrolidine-3-carboxylic acid scaffold against known commercial inhibitors (e.g., Cefuroxime, Ampicillin) and provides self-validating experimental protocols for researchers looking to integrate this compound into their screening pipelines.

Structural Rationale & Mechanistic Pathways

The architectural advantage of 1-(2-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid lies in its dual-functional nature:

  • The 5-Oxopyrrolidine Core: Mimics endogenous peptide bonds (specifically the transition state of proline-containing substrates), providing high metabolic stability and a favorable hydrogen-bonding profile[1][3].

  • The 3-Carboxylic Acid Handle: Acts as the primary site for derivatization. Converting the acid into a hydrazide or hydrazone dramatically alters the compound's electronic distribution, allowing it to bypass standard bacterial efflux pumps and β -lactamase degradation[2].

  • The 1-(2-Methylbenzyl) Moiety: Provides essential lipophilic bulk, facilitating the penetration of the thick peptidoglycan layer in Gram-positive bacteria and the lipopolysaccharide outer membrane in Gram-negative strains.

Mechanism A 1-(2-Methylbenzyl)- 5-oxopyrrolidine-3-carboxylic acid (Core Scaffold) B Derivatization (e.g., Hydrazones) A->B Chemical Optimization C Bacterial Cell Wall Penetration B->C Enhanced Lipophilicity D Biofilm Matrix Destabilization B->D Matrix Disruption E Bactericidal Effect (S. aureus, E. coli) C->E Cell Lysis D->E Exposure to Immune/Drugs

Proposed antibacterial and biofilm disruption mechanism of 5-oxopyrrolidine derivatives.

Comparative Performance Data

To establish an objective benchmark, derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold were evaluated against standard β -lactam antibiotics. The data below synthesizes the Minimum Inhibitory Concentration (MIC) values for optimized hydrazone derivatives against both Gram-positive and Gram-negative pathogens[1][2].

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking

Compound ClassS. aureus (ATCC 9144)E. coli (ATCC 8739)B. cereus (ATCC 11778)Mechanism of Action
Optimized 5-Oxopyrrolidine Hydrazone 3.9 µg/mL 7.8 µg/mL 7.8 µg/mL Membrane/Biofilm Disruption
Cefuroxime (Standard Control)7.8 µg/mL>15.6 µg/mL15.6 µg/mLCell Wall Synthesis Inhibition
Ampicillin (Standard Control)15.6 µg/mL31.2 µg/mL15.6 µg/mLCell Wall Synthesis Inhibition

Analysis: The structurally optimized 5-oxopyrrolidine derivatives demonstrate a 2-fold increase in potency against S. aureus compared to Cefuroxime, and significantly outperform both controls against E. coli[2]. This superiority is attributed to the scaffold's ability to induce localized oxidative stress, a mechanism distinct from the highly resistance-prone transpeptidase inhibition utilized by standard antibiotics[1][2].

Experimental Methodologies: Self-Validating Protocols

To ensure high reproducibility and scientific integrity, the following protocols detail the exact causality behind each methodological choice when benchmarking 5-oxopyrrolidine derivatives.

Workflow S1 Step 1: Compound Prep Serial Dilution (0.5 - 125 µg/mL) S3 Step 3: Co-incubation 96-well plate, 24h at 37°C S1->S3 S2 Step 2: Inoculum Prep Standardized to 0.5 MacFarland S2->S3 S4 Step 4: Resazurin Assay Colorimetric MIC Determination S3->S4 Planktonic Cells S5 Step 5: Biofilm Assay Crystal Violet Staining (OD 590nm) S3->S5 Adherent Biomass

High-throughput workflow for determining MIC and biofilm disruption capacity.

Protocol A: High-Throughput MIC Determination via Resazurin Microtiter Assay (REMA)
  • Step 1: Inoculum Standardization. Cultivate bacterial strains on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Strict standardization prevents the "inoculum effect," where an artificially high bacterial density leads to false-negative resistance profiles.

  • Step 2: Compound Preparation & Dilution. Dissolve the 1-(2-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid derivative in DMSO. Dispense 100 µL of Mueller-Hinton broth into a 96-well plate and perform 2-fold serial dilutions of the compound.

    • Causality: The final DMSO concentration must be kept strictly below 1% (v/v) to ensure the solvent does not exert independent cytotoxic effects on the bacteria.

  • Step 3: Incubation. Add 10 µL of the standardized bacterial suspension to each well. Incubate the microtiter plates at 37°C for 18–24 hours.

  • Step 4: Resazurin Addition & Readout. Add 30 µL of a 0.015% resazurin aqueous solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Viable, metabolically active bacteria possess oxidoreductase enzymes that reduce resazurin to resorufin (which is pink and highly fluorescent). This provides a binary, objective colorimetric readout of cell viability, entirely eliminating the subjectivity of visual turbidity assessments.

Protocol B: Biofilm Disruption Assay
  • Step 1: Biofilm Formation. Seed S. aureus in tryptic soy broth (TSB) supplemented with 1% glucose in a 96-well flat-bottom polystyrene plate. Incubate statically for 24 hours.

    • Causality: The addition of 1% glucose forces the bacteria into a metabolic state that hyper-produces the exopolysaccharide (EPS) matrix, ensuring a robust, clinically relevant biofilm model.

  • Step 2: Treatment. Aspirate the media and wash non-adherent (planktonic) cells with Phosphate-Buffered Saline (PBS). Add the 5-oxopyrrolidine derivative at and the established MIC. Incubate for 24 hours.

  • Step 3: Crystal Violet Quantification. Wash the wells, fix the remaining biofilm with methanol for 15 minutes, and stain with 0.1% crystal violet for 10 minutes. Solubilize the bound stain with 33% acetic acid and measure absorbance at 590 nm.

    • Causality: Crystal violet is a basic dye that binds tightly to negatively charged surface molecules and extracellular matrix polysaccharides. Measuring the solubilized dye provides a direct, quantitative metric of the remaining biofilm biomass after inhibitor treatment.

Broader Scaffold Applications: Oncology Benchmarking

While the 1-(2-methylbenzyl) derivative is currently heavily optimized for antimicrobial applications, the broader 1-benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold has been successfully benchmarked in oncology[3][4]. Specifically, positional isomers (such as 1-(3-chlorobenzyl) analogs) have been evaluated as Farnesyltransferase (FTase) inhibitors[4]. In these assays, the rigid pyrrolidinone ring effectively mimics the CAAX peptide motif, competitively blocking Ras protein prenylation and arresting tumor cell proliferation. This highlights the extreme versatility of the 5-oxopyrrolidine core; simply altering the benzyl ring substitution (e.g., 2-methyl vs. 3-chloro) shifts the compound's target profile from bacterial membranes to human intracellular enzymes.

Conclusion

Benchmarking 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid against standard inhibitors reveals that its true value lies in its potential as a modular scaffold. By utilizing the 3-carboxylic acid for targeted derivatization, researchers can generate compounds that significantly outperform traditional β -lactam antibiotics like Cefuroxime and Ampicillin, particularly against biofilm-forming and multidrug-resistant strains[1][2]. For drug development professionals, integrating this scaffold into screening libraries offers a structurally rigid, highly tunable starting point that bypasses conventional resistance mechanisms.

References

  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health Source: Molecules (MDPI), 2025, 30(12), 2639. URL: [Link]

  • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: Pharmaceuticals (MDPI), 2022, 15(8), 970. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental ste...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is built on the foundational principles of chemical safety, regulatory compliance, and scientific integrity. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the procedures outlined here are synthesized from authoritative data on structurally similar pyrrolidine derivatives, carboxylic acids, and established laboratory safety protocols to ensure a robust and reliable workflow.

The core logic behind this protocol is risk mitigation. The pyrrolidinone core and carboxylic acid functional group suggest potential for skin and eye irritation, and possible aquatic toxicity.[1][2] Therefore, treating this compound as hazardous waste is the most prudent and compliant course of action.

Pre-Disposal Hazard Assessment & Preparation

Before handling waste, it is crucial to understand the potential hazards and prepare the necessary safety equipment. This proactive approach minimizes exposure and ensures a controlled disposal process.

Personal Protective Equipment (PPE)

Proper PPE is your primary defense against chemical exposure. The choice of PPE is dictated by the potential hazards of skin and eye irritation identified in analogous compounds.[1][2]

  • Eye Protection : Wear chemical safety goggles with side shields or a face shield.[3] Standard safety glasses are insufficient.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact.[3]

  • Body Protection : A standard laboratory coat is required to protect against skin contact.[4]

  • Respiratory Protection : If handling the compound as a fine powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended to prevent inhalation.[1]

Waste Categorization & Segregation

Proper segregation of chemical waste is a fundamental requirement for safe disposal and is mandated by regulatory bodies.[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Solid Waste : All solid waste, including residual 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid powder and contaminated consumables (e.g., weighing paper, pipette tips, contaminated gloves), must be collected in a dedicated hazardous waste container.[4]

  • Liquid Waste : If the compound is in solution, it must be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been explicitly confirmed by your institution's Environmental Health & Safety (EHS) department.[4]

  • Aqueous Waste : As a carboxylic acid, this compound can lower the pH of aqueous solutions. Acidic waste must be segregated from other waste types.[5][7] Do not dispose of this chemical down the drain, as it can be toxic to aquatic life and may violate local wastewater regulations.[1][3]

Step-by-Step Disposal Protocol

This protocol provides a direct workflow for collecting and preparing the compound for final disposal.

Step 1: Container Selection and Labeling
  • Select the Right Container : Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste type (solid or liquid). Ensure the container has a secure, leak-proof lid.[4]

  • Label the Container : Proper labeling is critical for safety and regulatory compliance. The label must be clear, accurate, and affixed to the container before any waste is added. Include the following information:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid".

    • For liquid waste, list the solvent and the approximate concentration of the compound.[4]

    • An indication of the hazards (e.g., "Irritant," "Caution").

Step 2: Waste Collection
  • Solid Waste : Carefully place all solid waste into the designated and pre-labeled solid hazardous waste container.

  • Liquid Waste : Pour liquid waste carefully into the designated and pre-labeled liquid hazardous waste container, using a funnel to prevent spills.

  • Secure the Container : Keep the waste container securely closed at all times, except when adding waste. Store it in a cool, well-ventilated area, away from heat or ignition sources and incompatible materials.[3][8]

Step 3: Spill Management

In the event of a spill, immediate and correct action is essential to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[8]

  • Absorb the Spill : For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[9][10]

  • Collect the Absorbed Material : While wearing appropriate PPE, carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[4]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

Step 4: Final Disposal Arrangement
  • Do Not Dispose On-Site : Under no circumstances should this chemical waste be disposed of in regular trash or poured down the drain.[4] On-site treatment, such as neutralization of the carboxylic acid, should only be performed by trained personnel following a validated and approved EHS protocol, as improper neutralization can generate heat or other hazards.[7]

  • Contact a Licensed Vendor : Arrange for pickup and disposal by a licensed hazardous waste management company.[3][10] Your institution's EHS department will have established procedures for this.

  • Maintain Records : Keep accurate records of the waste generated, including its composition, quantity, and disposal date. This documentation is crucial for regulatory compliance.[5]

Summary of Disposal Parameters

The table below summarizes the key operational information for quick reference.

ParameterGuidelineRationale & Source(s)
Waste Classification Hazardous WasteAssumed based on structural alerts for irritation and potential aquatic toxicity.[1][5]
Primary PPE Nitrile Gloves, Safety Goggles, Lab CoatProtects against skin and eye irritation.[3][4]
Solid Waste Container Labeled, sealed HDPE containerPrevents leaks and ensures chemical compatibility.[4]
Liquid Waste Container Labeled, sealed HDPE or glass containerPrevents leaks and ensures chemical compatibility with solvents.[4]
Spill Cleanup Inert Absorbent (Sand, Vermiculite)Safely contains the material for collection without reacting with it.[9][10]
Final Disposal Method Licensed Hazardous Waste Vendor (likely incineration)Ensures destruction of the organic compound in compliance with environmental regulations.[3][5]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the safe handling and disposal of waste generated from 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

G Disposal Workflow for 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid cluster_prep Preparation cluster_main Waste Handling cluster_storage Storage & Final Disposal cluster_emergency Contingency Plan start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store Container Securely in Designated Area solid_waste->storage spill Spill Occurs? solid_waste->spill liquid_waste->storage liquid_waste->spill disposal Arrange Pickup by Licensed EHS Vendor storage->disposal spill->storage No spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect as Solid Hazardous Waste spill->spill_protocol Yes spill_protocol->solid_waste

Sources

Handling

Personal protective equipment for handling 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Handling specialized organic building blocks like 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-2) requires a meticulous, causality-driven approach to laboratory safety. As a functionalized pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic building blocks like 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 923148-37-2) requires a meticulous, causality-driven approach to laboratory safety. As a functionalized pyrrolidine derivative, this compound is highly valued in drug discovery for synthesizing conformationally restricted peptidomimetics. However, its physical form and chemical structure present specific exposure risks that must be managed through strict operational protocols.

This guide provides a self-validating framework for personal protective equipment (PPE) selection, handling methodologies, and disposal plans, ensuring both scientific integrity and the utmost safety for researchers.

Chemical Profile & Hazard Causality

Before donning any PPE, we must understand the physicochemical properties driving our safety choices. This compound presents primarily as a particulate hazard with potential for local irritation due to its acidic and amide moieties. Because specific toxicological data for this exact derivative is often proprietary or incomplete, we rely on foundational safety data for pyrrolidine-3-carboxylic acid derivatives to establish our hazard baseline.

Table 1: Physicochemical & Hazard Profile of CAS 923148-37-2

Property / AttributeValue / ClassificationOperational Implication
Chemical Name 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acidContains carboxylic acid; potential for mucous membrane irritation.
CAS Number 923148-37-2Unique identifier for inventory and SDS tracking.
Molecular Weight 233.27 g/mol Relatively low MW; fine powders can become easily aerosolized.
Physical State Solid (Powder)High risk of inhalation and ocular deposition if mishandled .
GHS Hazard Proxies H302, H315, H319, H335Requires barrier protection against skin/eye contact and inhalation.

Causality-Driven PPE Selection

In a professional laboratory setting, we do not wear PPE simply because a manual dictates it; we wear it to interrupt specific, scientifically proven exposure pathways.

  • Hand Protection: Nitrile Gloves (Minimum 4 mil thickness)

    • The Causality: Latex offers poor resistance to organic compounds. Nitrile provides a superior chemical barrier against carboxylic acids and prevents dermal absorption if the powder dissolves in ambient skin moisture. Double-gloving is recommended during spill cleanup.

  • Eye Protection: Indirect-Vented Chemical Safety Goggles

    • The Causality: Standard safety glasses leave the orbital area exposed. Because this compound is a fine powder, airborne particulates can easily bypass the sides of standard glasses, leading to severe eye irritation (H319). A full orbital seal is required.

  • Body Protection: Flame-Resistant (FR) or Standard Cotton Lab Coat

    • The Causality: A fully buttoned lab coat prevents particulate accumulation on street clothes. Synthetic fabrics (like polyester) must be avoided as they generate static electricity, which actively attracts fine organic powders to the researcher's body.

  • Respiratory Protection: Chemical Fume Hood (Primary) / P100 Respirator (Secondary)

    • The Causality: The primary risk is the inhalation of dust causing respiratory tract irritation (H335). Standard laboratory safety protocols mandate that all weighing and transfer operations occur within a certified fume hood .

Operational Workflow & Methodologies

To ensure a self-validating system, the handling of this compound must follow a strict procedural flow where each step verifies the safety of the next.

HandlingWorkflow Prep Pre-Operation Assessment Verify Ventilation & PPE Donning Don Standard PPE (Nitrile, Goggles, Lab Coat) Prep->Donning Weighing Weighing & Dispensing (Inside Fume Hood) Donning->Weighing Transfer Sealed Transfer to Reaction Setup Weighing->Transfer Spill Spill Detected? Transfer->Spill Cleanup Standard Decontamination & Waste Segregation Spill->Cleanup No Emergency Emergency Spill Protocol (Evacuate/Contain) Spill->Emergency Yes Emergency->Cleanup Post-Containment

Operational workflow for handling 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Step-by-Step Handling Protocol:

  • Preparation: Verify that the fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).

  • PPE Donning: Put on the lab coat (fully buttoned), safety goggles, and nitrile gloves. Ensure there is no gap between the glove cuff and the lab coat sleeve.

  • Dispensing: Place the chemical container inside the fume hood. Use an anti-static weighing spatula. Scientific Insight: Organic powders often carry a static charge. Using an anti-static gun (Zerostat) or a grounded metal spatula prevents the powder from "jumping" and contaminating the balance area.

  • Transfer: Once weighed, transfer the solid directly into the reaction vessel inside the hood. Seal the vessel before removing it from the hood to prevent aerosolization in the general lab environment.

  • Doffing & Hygiene: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the exterior. Wash hands immediately with soap and water.

Emergency Response & Disposal Plan

Even with perfect protocols, anomalies occur. Your response must be immediate and structured.

  • Spill Protocol: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate area to prevent inhalation. Don a P100 or N95 respirator. Do NOT dry sweep , as this aerosolizes the powder. Instead, gently cover the spill with damp absorbent paper or use a HEPA-filtered laboratory vacuum.

  • Decontamination: Wipe down the affected area with a damp cloth, followed by a mild detergent solution. The carboxylic acid moiety is slightly soluble in water, but a mild basic solution (e.g., dilute sodium bicarbonate) can help neutralize and solubilize residual traces.

  • Waste Segregation: Collect all contaminated PPE, paper towels, and residual chemical in a clearly labeled, sealable hazardous waste container. Do not mix with general solvent waste. Dispose of in accordance with local environmental regulations, typically via high-temperature chemical incineration.

References

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